(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol
Descripción
Propiedades
Fórmula molecular |
C19H17NO |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
(2-cyclopropyl-4-phenylquinolin-3-yl)methanol |
InChI |
InChI=1S/C19H17NO/c21-12-16-18(13-6-2-1-3-7-13)15-8-4-5-9-17(15)20-19(16)14-10-11-14/h1-9,14,21H,10-12H2 |
Clave InChI |
QEDVVHKQXJZJAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=CC=C4 |
Origen del producto |
United States |
Characterization and Analytical Profiling of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol in Pitavastatin Synthesis
Executive Summary
(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol (CAS: 2153433-73-7) is a critical synthetic intermediate and a recognized des-fluoro impurity in the manufacturing of pitavastatin, a highly potent HMG-CoA reductase inhibitor. Because the efficacy and safety profiles of active pharmaceutical ingredients (APIs) are strictly regulated, understanding the origin, detection, and pharmacological impact of this specific impurity is paramount for drug development professionals. This technical guide provides an in-depth mechanistic analysis of its formation, a robust analytical framework for its quantification, and the structural-activity relationship (SAR) consequences of the missing fluorine atom.
Chemical Identity and Structural Significance
The compound features a quinoline core substituted with a cyclopropyl group at the C2 position, a methanol moiety at C3, and a phenyl group at C4. Crucially, it lacks the para-fluoro substitution on the C4-phenyl ring that defines the pitavastatin core .
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | (2-cyclopropyl-4-phenylquinolin-3-yl)methanol |
| CAS Number | 2153433-73-7 |
| PubChem CID | 125390492 |
| Molecular Formula | C19H17NO |
| Molecular Weight | 275.34 g/mol |
| Monoisotopic Mass | 275.1310 Da |
| LogP (Computed) | 3.5 |
Mechanistic Role in Synthesis & Impurity Profiling
In the industrial synthesis of pitavastatin, the quinoline core is typically constructed via a cross-coupling or Friedländer condensation utilizing 2-amino-4'-fluorobenzophenone. If the starting material contains trace amounts of the unfluorinated analog (2-aminobenzophenone), the reaction propagates this structural deficit forward. The resulting intermediate is (2-cyclopropyl-4-phenylquinolin-3-yl)methanol .
Causality of Impurity Carryover: The physicochemical similarities between the fluorinated precursor and the des-fluoro impurity mean that standard crystallization techniques often fail to separate them efficiently. The methanol group at C3 is subsequently oxidized to an aldehyde and subjected to Wittig or Julia-Kocienski olefination to append the statin side chain. If the des-fluoro methanol intermediate is not purged, it quantitatively converts into the des-fluoro pitavastatin API impurity.
Divergent synthetic pathways leading to the pitavastatin precursor and its des-fluoro impurity.
Analytical Methodologies for Detection and Quantification
To ensure API purity, a self-validating High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) protocol is required.
Causality in Method Design: The lipophilic nature of the quinoline core (LogP ~3.5) necessitates a reversed-phase C18 stationary phase. A slightly acidic mobile phase (0.1% formic acid) is critical; it protonates the quinoline nitrogen (pKa ~4.5), preventing peak tailing due to secondary interactions with free silanols on the column, while simultaneously enhancing the positive electrospray ionization (ESI+) signal.
Step-by-Step HPLC-MS Protocol:
-
Sample Preparation: Dissolve the crude intermediate batch in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Phase A: 0.1% Formic acid in LC-MS grade water.
-
Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 30% B (Re-equilibration)
-
-
Detection Parameters:
-
UV Wavelength: 245 nm (optimal for the quinoline chromophore).
-
MS Mode: ESI+ scanning m/z 100-500.
-
-
Self-Validation (System Suitability): Spike a known standard of the fluorinated intermediate (m/z 294.13) with the des-fluoro impurity (m/z 276.14). The protocol is considered validated only if the chromatographic resolution ( Rs ) between the two peaks is ≥ 2.0.
Self-validating LC-MS analytical workflow for impurity quantification.
Pharmacological Implications of the Des-Fluoro Analog
While (2-cyclopropyl-4-phenylquinolin-3-yl)methanol is an intermediate, its downstream product (des-fluoro pitavastatin) has distinct pharmacological consequences. The para-fluoro group in statins is not merely a metabolic shield against CYP450 oxidation; it actively engages in polar interactions with the Arg590 residue within the HMG-CoA reductase binding pocket.
Removing this fluorine atom (as seen in the des-fluoro impurity) results in a measurable drop in target binding affinity . Consequently, while the des-fluoro derivative retains some cholesterol-lowering activity, its altered pharmacokinetics and reduced potency make its strict limitation in the final API critical for maintaining predictable clinical efficacy.
SAR logic demonstrating the impact of the missing fluorine on target binding.
Step-by-Step Experimental Protocol: Isolation and Characterization
For analytical reference standard generation, the impurity must be isolated and structurally confirmed using the following self-validating workflow:
-
Preparative Isolation: Subject 500 mg of the enriched mother liquor to preparative HPLC (C18, 250 x 21.2 mm) using an isocratic elution of 65% Acetonitrile / 35% Water (0.1% TFA) at a flow rate of 15 mL/min.
-
Fraction Collection: Monitor the eluent at 245 nm. Collect the peak eluting immediately prior to the main fluorinated intermediate.
-
Lyophilization: Freeze the collected fractions at -80°C and lyophilize for 48 hours to yield a white to off-white powder.
-
NMR Validation:
-
1H NMR (400 MHz, DMSO-d6): Confirm the absence of the characteristic complex multiplet for the para-fluorophenyl protons (typically around 7.3-7.4 ppm). Instead, a standard 5-proton multiplet for the unsubstituted phenyl ring should be observed at 7.4-7.6 ppm.
-
13C NMR: Verify the absence of carbon-fluorine spin-spin coupling (doublets with large coupling constants, e.g., 1JCF ~ 245 Hz) around 162 ppm, validating the des-fluoro structure.
-
References
-
PubChem. "(2-Cyclopropyl-4-phenyl-3-quinolyl)methanol | C19H17NO | CID 125390492". National Center for Biotechnology Information. URL:[Link]
(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol IUPAC name
An In-Depth Technical Guide on (2-Cyclopropyl-4-phenylquinolin-3-yl)methanol: Synthesis, Analytical Characterization, and Application in Statin Analog Development
Executive Summary
In the landscape of cardiovascular pharmacotherapy, the synthesis of HMG-CoA reductase inhibitors (statins) demands rigorous stereochemical control and impurity profiling. (2-Cyclopropyl-4-phenylquinolin-3-yl)methanol is a critical quinoline building block. It serves a dual role in modern medicinal chemistry: it is a foundational intermediate for the synthesis of des-fluoro pitavastatin analogs[1], and it is a recognized pharmacopeial impurity (des-fluoro impurity) monitored during the active pharmaceutical ingredient (API) production of Pitavastatin calcium[2][3].
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will explore the causality behind the synthetic choices, the structure-activity relationship (SAR) implications of the des-fluoro core, and provide self-validating protocols for both its synthesis and analytical quantification.
Chemical Identity and Physicochemical Properties
The structural divergence of this compound from the standard Pitavastatin intermediate lies in the absence of the para-fluoro substituent on the C4-phenyl ring. This subtle modification significantly alters the lipophilicity and electron density of the quinoline core, impacting both its chromatographic behavior during impurity profiling and its binding kinetics in biological assays[1].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | (2-cyclopropyl-4-phenylquinolin-3-yl)methanol |
| CAS Registry Number | 2153433-73-7 |
| Molecular Formula | C19H17NO |
| Molecular Weight | 275.34 g/mol |
| Topological Polar Surface Area (TPSA) | 33.1 Ų |
| Computed XLogP3 | 3.5 |
| Role in Drug Development | API Impurity / Synthetic Precursor |
Data synthesized from PubChem and verified chemical databases.
Mechanistic Role in Drug Development
Statins exert their lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway[4][5]. The quinoline core of pitavastatin and its analogs acts as a rigid hydrophobic anchor that binds to the enzyme's transmembrane domain.
The standard Pitavastatin molecule features a 4-(4-fluorophenyl) group, which provides optimal halogen bonding and favorable partitioning into the hydrophobic pocket. When the fluorine atom is absent—yielding the 4-phenyl des-fluoro analog derived from (2-cyclopropyl-4-phenylquinolin-3-yl)methanol—the binding affinity is slightly reduced, but the compound still exhibits potent HMG-CoA reductase inhibition and apoptotic effects in certain cancer cell lines[1]. Understanding this pathway is critical for researchers developing next-generation statins or qualifying impurities for regulatory submissions.
Schematic of the mevalonate pathway and competitive inhibition by statin analogs.
Synthetic Workflow and Experimental Protocols
The synthesis of the quinoline methanol core requires high chemoselectivity. The standard industrial approach utilizes a Friedländer-type condensation followed by a controlled reduction[4][6]. We choose Diisobutylaluminum hydride (DIBAL-H) or a KBH4/MgCl2 system over Lithium Aluminum Hydride (LiAlH4) to prevent over-reduction or undesired side reactions with the sensitive quinoline nitrogen[6][7].
Protocol 1: Synthesis of (2-Cyclopropyl-4-phenylquinolin-3-yl)methanol
This protocol is designed as a self-validating system; in-process controls (IPCs) ensure the integrity of each step.
Step 1: Friedländer Condensation
-
Reagents: Charge a dry, nitrogen-purged reactor with 2-aminobenzophenone (1.0 eq) and ethyl 3-cyclopropyl-3-oxopropanoate (1.1 eq).
-
Catalysis: Add an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) and toluene as the solvent.
-
Reaction: Reflux the mixture (110°C) using a Dean-Stark apparatus to continuously remove the water byproduct, driving the equilibrium toward the cyclized product.
-
Validation (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the 2-aminobenzophenone spot (Rf ~0.7) disappears.
-
Isolation: Cool to room temperature, wash with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo to yield ethyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate .
Step 2: Chemoselective Reduction
-
Preparation: Dissolve the crude ester (1.0 eq) in anhydrous THF (or Toluene) and cool to -78°C under an argon atmosphere.
-
Reduction: Dropwise, add DIBAL-H (1.0 M in toluene, 2.2 eq) maintaining the internal temperature below -60°C. Causality: Low temperature prevents the reduction of the quinoline ring.
-
Quenching: Stir for 2 hours. Validate completion via HPLC. Quench carefully with saturated Rochelle's salt (potassium sodium tartrate) solution and allow to warm to room temperature until two distinct clear layers form.
-
Extraction & Purification: Extract the aqueous layer with EtOAc. Combine organic layers, wash with brine, dry, and concentrate. Recrystallize from ethyl acetate/petroleum ether to yield pure (2-cyclopropyl-4-phenylquinolin-3-yl)methanol as a solid[6].
Synthetic workflow from starting materials to the Wittig coupling reagent.
Analytical Characterization & Impurity Profiling
Because (2-cyclopropyl-4-phenylquinolin-3-yl)methanol is a critical EP/USP related compound (impurity) in Pitavastatin[3], its precise quantification is mandatory for regulatory compliance. The lack of the fluorine atom makes this compound slightly less polar than its fluorinated counterpart, resulting in a distinct retention time.
Protocol 2: HPLC-UV Method for Impurity Detection
-
Column Selection: Use a high-resolution C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase effectively separates the des-fluoro impurity from the highly similar fluorinated API.
-
Mobile Phase:
-
Buffer A: 0.05 M Potassium dihydrogen phosphate (pH adjusted to 3.5 with phosphoric acid).
-
Buffer B: Acetonitrile.
-
Gradient: Start at 60% A / 40% B, ramping to 20% A / 80% B over 30 minutes.
-
-
Detection: UV absorbance at 245 nm (optimal chromophore absorption for the quinoline ring).
-
Validation: Inject a known reference standard of (2-cyclopropyl-4-phenylquinolin-3-yl)methanol[8]. The system is self-validating if the resolution factor (Rs) between the Pitavastatin peak and the des-fluoro impurity peak is ≥ 2.0.
References
- PubChem - (2-Cyclopropyl-4-phenyl-3-quinolyl)methanol (CID 125390492). National Institutes of Health (NIH).
- IntLab - (2-CYCLOPROPYL-4-PHENYLQUINOLIN-3-YL)METHANOL Impurity Profile.
- ChemScene - (2-cyclopropyl-4-phenylquinolin-3-yl)methanol Chemical Properties.
- BenchChem - Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate.
- Google Patents (CN101747265A) - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol.
- Google Patents (US8487105B2) - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof.
- Der Pharma Chemica - A novel and efficient synthetic route for Pitavastatin calcium.
- ChemicalBook - Pitavastatin calcium Pharmacology and Synthesis.
- SynThink Research Chemicals - Pitavastatin EP Impurities & USP Related Compounds.
Sources
- 1. Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate | Benchchem [benchchem.com]
- 2. Search Result [intlab.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 5. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]
- 6. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Buy Online TRC - (2-Cyclopropyl-4-phenylquinolin-3-yl)methanol | LGC Standards [lgcstandards.com]
A Predictive Spectroscopic and Structural Analysis of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for the novel compound (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol. In the absence of directly published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral signature. By dissecting the molecule into its constituent functional groups—a quinoline core, a 2-cyclopropyl substituent, a 4-phenyl substituent, and a 3-methanol group—and analyzing data from structurally analogous compounds, we construct a robust, data-driven hypothesis of its spectroscopic properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives, providing both the predicted data and the scientific rationale underpinning it.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties. The specific substitution pattern of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol suggests a unique three-dimensional structure that could influence its interactions with biological targets or its performance in material applications. Accurate structural elucidation is the first critical step in understanding any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular framework, functional groups, and overall connectivity.
This guide addresses the need for a detailed spectroscopic profile of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol. Given the novelty of this compound, this document takes a predictive approach. The causality behind these predictions is rooted in the fundamental principles of spectroscopy and supported by empirical data from closely related, well-characterized molecules.
Molecular Structure and Predicted Spectroscopic Overview
The structure of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol combines several key functionalities that will each contribute distinct signals to its various spectra. Understanding these contributions is key to interpreting the data.
Caption: Molecular components of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol.
Predicted ¹H NMR Spectroscopy (400 MHz, CDCl₃)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms. The predicted spectrum is based on the additive effects of the substituents on the quinoline core.
Rationale for Predictions:
-
Aromatic Protons (Quinoline and Phenyl): These will appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The protons on the quinoline ring will be influenced by the nitrogen atom and the substituents. For instance, the proton at the C5 position is often shifted downfield due to the anisotropic effect of the fused ring system.
-
Methylene Protons (-CH₂OH): The protons of the methanol group are attached to a carbon adjacent to an aromatic ring, which will deshield them. A singlet is expected around δ 4.8-5.0 ppm.
-
Hydroxyl Proton (-OH): This proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent, but is typically in the range of δ 1.5-3.0 ppm.
-
Cyclopropyl Protons: These protons will be in the upfield region (δ 0.5-1.5 ppm) due to their shielded environment. The methine proton will be further downfield than the methylene protons of the cyclopropyl ring.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.0 | m | 1H | Quinoline-H |
| ~ 7.8 - 7.3 | m | 8H | Quinoline-H & Phenyl-H |
| ~ 4.9 | s | 2H | -CH₂OH |
| ~ 2.5 (variable) | br s | 1H | -OH |
| ~ 1.4 - 1.2 | m | 1H | Cyclopropyl-CH |
| ~ 1.0 - 0.7 | m | 4H | Cyclopropyl-CH₂ |
Predicted ¹³C NMR Spectroscopy (101 MHz, CDCl₃)
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
Rationale for Predictions:
-
Quinoline Carbons: The carbons of the quinoline ring will resonate between δ 120-160 ppm. Carbons directly attached to the nitrogen (C2 and C8a) will be shifted downfield. The presence of the bulky cyclopropyl and phenyl groups will also induce shifts in the nearby carbons.
-
Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 125-140 ppm). The ipso-carbon (attached to the quinoline) will be at the lower end of this range.
-
Methanol Carbon (-CH₂OH): This carbon is expected around δ 60-65 ppm.[1]
-
Cyclopropyl Carbons: These aliphatic carbons will be significantly upfield, typically in the range of δ 10-20 ppm.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C2 (attached to Cyclopropyl) |
| ~ 148 | C4 (attached to Phenyl), C8a |
| ~ 125 - 140 | Phenyl and Quinoline Carbons |
| ~ 62 | -CH₂OH |
| ~ 15 | Cyclopropyl-CH |
| ~ 10 | Cyclopropyl-CH₂ |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Rationale for Predictions:
-
O-H Stretch: The alcohol group will show a characteristic broad absorption band in the region of 3500-3200 cm⁻¹.[1]
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.[1]
-
C-H Stretch (Aliphatic): The C-H stretches from the cyclopropyl and methylene groups will appear just below 3000 cm⁻¹. Cyclopropyl C-H stretches can sometimes be observed at slightly higher wavenumbers than other sp³ C-H bonds.[2]
-
C=C and C=N Stretches: The stretching vibrations of the aromatic quinoline and phenyl rings will result in a series of sharp bands in the 1600-1450 cm⁻¹ region.[1]
-
C-O Stretch: The C-O stretch of the primary alcohol will be a strong band around 1050 cm⁻¹.[1]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 (broad) | Strong | O-H stretch (alcohol) |
| ~ 3060 | Medium | C-H stretch (aromatic) |
| ~ 2960 | Medium | C-H stretch (aliphatic) |
| ~ 1600, 1550, 1490 | Medium-Strong | C=C and C=N stretch (aromatic rings) |
| ~ 1050 | Strong | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry (Electron Ionization)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule. For (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol, the molecular formula is C₂₀H₁₉NO, and the predicted molecular weight is approximately 289.37 g/mol .
Rationale for Predictions:
-
Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 289, reflecting the stability of the aromatic system.
-
Fragmentation: The fragmentation of quinoline derivatives is often characterized by the loss of small molecules or radicals.[3][4] Common fragmentation pathways for the target molecule could include:
-
Loss of a hydroxyl radical (•OH) to give a fragment at m/z 272.
-
Loss of the methanol group (-CH₂OH) to give a fragment at m/z 258.
-
Loss of the cyclopropyl group to give a fragment at m/z 248.
-
Cleavage of the quinoline ring, often involving the loss of HCN.[3]
-
Caption: Predicted electron ionization fragmentation pathway.
Standard Experimental Protocols
To obtain the actual spectroscopic data, standardized laboratory procedures should be followed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C, use a proton-decoupled pulse sequence to obtain singlets for all carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
IR Spectroscopy (FT-IR)
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl).
-
Background Scan: Perform a background scan of the empty sample compartment to subtract the atmospheric CO₂ and H₂O signals.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.[5]
Caption: General workflow for compound characterization.
Conclusion
This guide presents a predictive yet scientifically grounded overview of the key spectroscopic features of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive spectral fingerprint that can guide researchers in the identification and characterization of this and related novel quinoline derivatives. The provided protocols outline the standard methodologies for obtaining this data experimentally. While predictive, this analysis serves as a valuable starting point for any research involving this promising compound, demonstrating the power of applying fundamental spectroscopic principles to novel chemical structures.
References
-
Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. Retrieved from [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781–790. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylquinoline. PubChem. Retrieved from [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Quinolin-3-yl)methanol. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-Methoxyphenyl)-4-phenylquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
Supporting Information for Catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). Phenyl(4-phenylquinolin-2-yl)methanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(1-Hydroxypropyl)-4-phenylquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
Silver, J. (2020). Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. ProQuest. Retrieved from [Link]
- Google Patents. (n.d.). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol. Google Patents.
-
Sun, H., Xu, H., & Li, Y.-L. (2010). [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2987. Retrieved from [Link]
-
Katritzky, A. R., & Jones, R. A. (1960). The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society (Resumed), 2942. Retrieved from [Link]
-
Rochester, C. H., & Anderson, J. A. (2002). IR Spectroscopic Investigation of the Interaction of Quinoline with Acidic Sites on Oxide Surfaces. Langmuir, 18(5), 1807–1816. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). ResearchGate. Retrieved from [Link]
-
Pirali, O., et al. (2014). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. The Journal of Chemical Physics, 140(4), 044307. Retrieved from [Link]
- Google Patents. (n.d.). CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol. Google Patents.
-
ResearchGate. (n.d.). (PDF) [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Rsc.org. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinolin-3-ylmethanol hydrochloride. PubChem. Retrieved from [Link]
-
Yaseen, A. S., et al. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Retrieved from [Link]
-
Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Retrieved from [Link]
-
MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Retrieved from [Link]
-
PubMed. (2023). When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. PubMed. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Crystal Structure Determination of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for elucidating its function and optimizing its properties. This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol, a quinoline derivative of interest in medicinal chemistry. While specific crystallographic data for this exact compound is not publicly available, this whitepaper details the synthesis, crystallization, and single-crystal X-ray diffraction workflow, using the closely related and structurally characterized analogue, (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methanol, as a guiding example.
Synthesis of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol
The synthesis of the title compound can be achieved through the reduction of its corresponding carboxylate ester. This approach is a common and effective method for the preparation of hydroxymethyl-substituted quinolines.
Experimental Protocol: Reduction of Methyl 2-Cyclopropyl-4-phenylquinoline-3-carboxylate
This protocol is adapted from the successful synthesis of the 4-fluorophenyl analogue and is expected to yield the desired product.[1]
-
Reaction Setup: In a dry 250 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of anhydrous tetrahydrofuran (THF).
-
Formation of the Reducing Agent: To the THF, add potassium borohydride (KBH₄) and magnesium chloride (MgCl₂) in equimolar amounts relative to the starting ester. The reaction mixture is then heated to reflux for 2 hours to facilitate the formation of the active reducing species.
-
Addition of the Ester: After the reflux period, the solution of methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate in THF is added dropwise to the reaction mixture over a period of 5 minutes.
-
Reaction Progression: The reaction mixture is then refluxed for an additional 40 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: After the reaction is complete, the flask is cooled in an ice bath. Methanol (15 mL) is carefully added dropwise to quench any unreacted reducing agent.
-
Workup and Purification: The resulting white inorganic solid is removed by filtration and washed with a 10:1 mixture of THF/methanol. The combined filtrate is concentrated under reduced pressure. The residue is then redissolved in methanol (40 mL) and concentrated again to remove borate esters. The final residue is dissolved in ethyl acetate (300 mL), washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated to yield the crude product.
Caption: Synthetic workflow for the preparation of the title compound.
Crystallization
Obtaining high-quality single crystals is often the most critical and challenging step in structure determination.[2] For quinoline derivatives, several methods can be employed, with slow evaporation being a particularly effective technique for producing crystals suitable for X-ray diffraction.[3]
Experimental Protocol: Slow Evaporation from Ethyl Acetate
Based on the successful crystallization of the fluorinated analogue, ethyl acetate is a promising solvent for the crystallization of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol.[1]
-
Solution Preparation: Dissolve the purified product in a minimal amount of high-purity ethyl acetate to create a near-saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[4]
-
Slow Evaporation: Cover the vial with a perforated cap or parafilm with a few needle holes to allow for the slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals should form.
-
Harvesting: Once suitable crystals have grown, they can be carefully harvested from the mother liquor using a mounted loop.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.[5][6]
Workflow for Structure Determination
Caption: General workflow for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures, a cryo-loop is used, and the crystal is flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. A detector records the intensities and positions of the diffracted beams as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to integrate the reflection intensities, apply corrections (e.g., for absorption), and determine the unit cell parameters and space group.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Programs like SHELXS are commonly used for this purpose.[1]
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters until convergence is reached. Programs such as SHELXL are widely used for refinement.[1]
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness.
Crystallographic Data for (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL)methanol
While the crystal structure of the title compound has not been reported, the data for its fluorinated analogue provides valuable insight into the expected molecular conformation and crystal packing. The compound C₁₉H₁₆FNO crystallizes in the monoclinic space group P2₁/c with two independent molecules in the asymmetric unit.[1][7]
| Parameter | Value[1][7] |
| Chemical Formula | C₁₉H₁₆FNO |
| Formula Weight | 293.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.069 (2) |
| b (Å) | 24.683 (5) |
| c (Å) | 13.275 (3) |
| β (°) | 111.97 (3) |
| Volume (ų) | 3059.7 (13) |
| Z | 8 |
| T (K) | 293 |
| R-factor | 0.058 |
| wR-factor | 0.166 |
In the crystal structure of the fluorinated analogue, the dihedral angles between the benzene and quinoline rings are approximately 72.6° and 76.2° for the two independent molecules.[1][7][8] The crystal packing is stabilized by intermolecular O—H···O, O—H···N, and C—H···O hydrogen bonds, as well as intramolecular C—H···O interactions.[1][7][8] It is reasonable to anticipate that the non-fluorinated title compound will exhibit similar structural features and packing motifs.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol. By detailing the synthesis, crystallization, and single-crystal X-ray diffraction workflow, this document serves as a valuable resource for researchers in the field. The provided protocols, grounded in the successful characterization of a closely related analogue, offer a clear pathway to obtaining high-quality structural data, which is essential for advancing drug discovery and development efforts.
References
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. (n.d.).
-
Sun, H., Xu, H., & Li, Y. L. (2010). [2-Cyclo-propyl-4-(4-fluoro-phenyl)quinolin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2987. Retrieved from [Link]
-
Sun, H., Xu, H., & Li, Y. L. (2010). [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. ResearchGate. Retrieved from [Link]
-
Sun, H., Xu, H., & Li, Y. L. (2010). [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. Acta Crystallographica Section E: Crystallographic Communications, 66(11), o2987. Retrieved from [Link]
-
Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1635-1658. Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]
-
Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
-
Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]
Sources
- 1. [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. [2-Cyclo-propyl-4-(4-fluoro-phenyl)quinolin-3-yl]methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Architecture of Quinoline Derivatives: A Technical Guide to Biological Activity and Experimental Validation
Introduction
The quinoline scaffold (1-azanaphthalene) is a privileged, electron-deficient bicyclic aromatic heterocycle that serves as a cornerstone in medicinal chemistry[1]. Its unique electronic properties and capacity for extensive functionalization at various ring positions allow medicinal chemists to fine-tune its pharmacokinetic and pharmacodynamic profiles[2]. This whitepaper dissects the mechanistic causality behind the antimalarial, anticancer, and antibacterial activities of quinoline derivatives, providing drug development professionals with validated experimental protocols and quantitative benchmarks.
Antimalarial Activity: Disrupting Parasitic Detoxification
Mechanistic Causality
During the erythrocytic stage of infection, Plasmodium falciparum degrades host erythrocyte hemoglobin within its acidic digestive vacuole, releasing toxic free heme (Fe²⁺-protoporphyrin IX)[3]. To prevent oxidative damage, the parasite polymerizes this heme into inert hemozoin crystals[4]. Quinoline derivatives, acting as protonated weak bases, accumulate heavily in this acidic compartment and cap the growing hemozoin polymer[2]. This inhibition causes a lethal accumulation of free hematin, leading to lipid membrane peroxidation, dissolution of the cell membrane, and ultimately parasite death[4]. Recent structural engineering has yielded hybrid molecules, such as quinoline-1,2,4-triazine derivatives (e.g., Compound 40d), which exhibit enhanced β-hematin inhibition to overcome chloroquine-resistant strains[3].
Mechanism of quinoline-mediated hemozoin inhibition and parasite death.
Protocol: β-Hematin Crystallization Inhibition Assay
To evaluate antimalarial efficacy, researchers utilize the β-hematin crystallization assay. This protocol is designed as a self-validating system to ensure that the inhibition is a direct pharmacological effect rather than an artifact of pH alteration.
-
Heme Solubilization: Dissolve hemin in 0.1 M NaOH. Causality: The highly alkaline environment disrupts pre-existing heme aggregates, ensuring a uniform monomeric starting material.
-
Compound Incubation: Add the quinoline derivative (dissolved in DMSO) to the hemin solution. Self-Validation: Include a vehicle control (DMSO only) to confirm that the solvent does not inherently inhibit crystallization, and a positive control (Chloroquine) to benchmark assay sensitivity.
-
Crystallization Induction: Introduce acetate buffer (pH 5.0) and incubate at 37°C for 18-24 hours. Causality: The acidic buffer mimics the physiological pH of the Plasmodium digestive vacuole, triggering the spontaneous polymerization of β-hematin.
-
Readout: Centrifuge the mixture, discard the unreacted soluble heme, dissolve the β-hematin pellet in 0.1 M NaOH, and measure absorbance at 405 nm.
Table 1: Antimalarial Efficacy of Selected Quinoline Derivatives
| Compound | Target/Mechanism | IC₅₀ (µM) | Selectivity Index |
| Chloroquine | Hematin polymerization | ~0.01 - 0.05 | High |
| Compound 40a (Amino-quinoline) | P. falciparum (Pf3D7 strain) | 0.25 | 172.84 |
| Compound 40d (Triazine hybrid) | β-hematin crystallization | 4.54 | N/A |
Anticancer Activity: Kinase Modulation and Target Downregulation
Mechanistic Causality
Quinoline derivatives exert potent anticancer effects by modulating critical signaling pathways and intercalating into DNA[2]. A primary mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as EGFR, c-Met, and VEGFR, which are frequently dysregulated in malignancies[1]. Furthermore, specific quinoline analogs act as dual inhibitors of the PI3K/AKT/mTOR pathway. For instance, Quinoline 38 demonstrates sub-micromolar inhibition of PI3K, effectively arresting tumor cell proliferation[1]. Beyond kinase inhibition, novel derivatives like Compound 91b1 have been shown to drastically downregulate Lumican, a proteoglycan whose overexpression is a key risk factor for poor survival in certain cancers[5].
Quinoline-mediated inhibition of RTK and downstream PI3K/mTOR signaling.
Protocol: MTS Cytotoxicity and Cell Cycle Analysis
Evaluating the anticancer potential of quinoline derivatives requires robust cytotoxicity profiling.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in 96-well microtiter plates and incubate for 24 hours to allow for adhesion.
-
Compound Treatment: Treat cells with serial dilutions of the quinoline derivative. Self-Validation: Utilize Doxorubicin as a positive control to validate the dynamic range of the assay, and a vehicle control (e.g., 6% PEG in physiological saline) to establish the 100% viability baseline[5].
-
MTS Reagent Addition: Add MTS reagent and incubate for 1-4 hours. Causality: MTS is selected over traditional MTT because it is bioreduced by metabolically active cells directly into a soluble formazan product. This eliminates the need for a solubilization step, reducing pipetting errors and increasing the reliability of high-throughput screens.
-
Readout: Measure absorbance at 490 nm using a microplate reader to calculate the IC₅₀.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Primary Target / Mechanism | IC₅₀ / Efficacy | Model / Cell Line |
| Quinoline 38 | PI3K / mTOR Inhibition | 0.72 µM (PI3K) / 2.62 µM (mTOR) | Enzymatic Assay |
| Compound 91b1 | Lumican Downregulation | Significant tumor volume reduction | Xenograft Nude Mice |
| Omipalisib (Analog) | PI3Kγ Catalytic Subunit | Sub-micromolar | Various Cancers |
Antibacterial Activity: Disrupting DNA Topology
Mechanistic Causality
Quinoline derivatives, particularly fluoroquinolones and novel oxazino-quinoline hybrids, are potent broad-spectrum antibacterial agents[6]. Their primary mechanism of action involves the stabilization of DNA-enzyme cleavage complexes formed by DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria)[7]. This stabilization prevents DNA religation, resulting in lethal double-strand breaks. Recent structure-activity relationship (SAR) studies have yielded dual-target candidates, such as Compound 5d, which targets both bacterial LptA and Topoisomerase IV, thereby expanding the therapeutic window against resistant strains[6].
Broth microdilution workflow for determining antibacterial MIC.
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for quantifying the antibacterial potency of quinoline compounds.
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in DMSO and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculation: Add a standardized bacterial suspension (typically 5 × 10⁵ CFU/mL) to each well. Self-Validation: The assay must include a sterility control (broth only) to confirm the absence of contamination, and a growth control (broth + bacteria + DMSO vehicle) to ensure the solvent does not inhibit bacterial growth.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Readout: Measure the optical density (OD) at 600 nm. Causality: OD₆₀₀ is utilized because the wavelength corresponds to the light scattering properties of bacterial cells, providing a direct, quantitative proxy for bacterial biomass. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that completely inhibits visible growth.
Table 3: Antibacterial Efficacy of Quinoline Hybrids
| Compound | Target Organisms | MIC Range (µg/mL) | Primary Mechanism |
| Compound 5d (Oxazino-quinoline) | Gram (+) and Gram (-) | 0.125 – 8.0 | LptA & Topoisomerase IV |
| Standard Fluoroquinolones | Broad Spectrum | 0.06 – 4.0 | DNA Gyrase / Topo IV |
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: PubMed Central (PMC) URL:[Link]
-
Chloroquine against malaria, cancers and viral diseases Source: PubMed Central (PMC) - NIH URL:[Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents Source: PubMed Central (PMC) URL:[Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central (PMC) URL:[Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Pharmacological Odyssey of Substituted Quinolines: Mechanistic Insights and Drug Development Workflows
Abstract: The quinoline nucleus—a nitrogen-containing heterocyclic aromatic compound—has emerged as an indispensable, privileged scaffold in medicinal chemistry. Its structural plasticity allows for the synthesis of highly functionalized derivatives with a broad spectrum of pharmacological activities, most notably antimalarial and anticancer properties. This technical whitepaper explores the structure-activity relationships (SAR) of substituted quinolines, dissects their molecular mechanisms of action, and provides self-validating experimental workflows for evaluating their pharmacological efficacy in drug development pipelines.
Structural Versatility and the Pharmacophore Model
As a Senior Application Scientist overseeing hit-to-lead optimization, I approach the quinoline scaffold not just as a chemical structure, but as a highly tunable pharmacophore. The fusion of a benzene ring with an N-heterocyclic pyridine provides a rigid planar core ideal for DNA intercalation and kinase pocket binding. However, it is the strategic functionalization around this centroid that dictates target specificity and pharmacokinetic viability 1.
The causality behind substitution choices is rooted in electronic effects, steric hindrance, and lipophilicity. For instance, introducing a basic amino group at the C-4 position drives the accumulation of the drug in acidic physiological compartments via ion trapping, a fundamental mechanism for antimalarial efficacy. Conversely, halogenation or the addition of hydroxyl groups at the C-7 or C-8 positions significantly enhances anticancer activity by increasing binding affinity to target receptors and inducing oxidative stress 2.
Table 1: Structure-Activity Relationship (SAR) of Substituted Quinolines
| Substitution Position | Functional Group Example | Primary Pharmacological Effect | Mechanistic Target / Rationale |
| C-2 | Methoxy (-OCH₃), Aryl | Antimalarial / Anticancer | Electron-donating groups enhance binding affinity to free heme; increases lipophilicity for cell permeability. |
| C-3 | Carboxylic Acid (-COOH) | Anticancer | Crucial for hydrogen bonding in Insulin-like Growth Factor (IGF) receptor inhibition. |
| C-4 | Amino (-NH₂), Alkyl | Antimalarial / Anticancer | Facilitates protonation and accumulation in acidic food vacuoles; enhances kinase pocket binding. |
| C-7 | Hydroxyl (-OH), Chloro (-Cl) | Anticancer / Antibacterial | Halogenation improves metabolic stability; hydroxyl groups improve antitumor potency via oxidative stress. |
| C-8 | Hydroxyl (-OH), Amino (-NH₂) | Antioxidant / Antimalarial | Induces oxidative stress-mediated DNA damage; crucial for in vivo metabolic activation. |
Antimalarial Mechanisms: The Endocytic Pathway and Hemozoin Inhibition
The historical and ongoing success of quinoline derivatives in treating Plasmodium falciparum infections relies on their disruption of the parasite's hemoglobin degradation pathway 3. During the intraerythrocytic stage, the parasite digests host hemoglobin within its acidic food vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into an inert polymer known as hemozoin.
Substituted quinolines (e.g., 4-aminoquinolines) enter the food vacuole, become protonated, and are trapped. They subsequently bind to the growing face of the hemozoin crystal, capping it and causing a lethal intracellular accumulation of toxic free heme.
Caption: Antimalarial mechanism: Quinoline-mediated inhibition of hemozoin biocrystallization.
Protocol 1: In Vitro Hematin Polymerization Inhibition Assay (HPIA)
To validate the antimalarial efficacy of novel quinoline hits, we utilize a self-validating in vitro assay that mimics the parasite's food vacuole.
-
Causality & Design: The assay is strictly buffered to pH 5.0. Why? Because hemozoin formation in vivo only occurs within the highly acidic environment of the Plasmodium food vacuole. Conducting this assay at physiological pH (7.4) would yield false negatives.
Step-by-Step Methodology:
-
Preparation of Hemin Solution: Dissolve hemin in 0.1 M NaOH to achieve a 2 mM stock. Rationale: Hemin is insoluble in acidic media; alkaline dissolution ensures complete monomerization prior to the assay.
-
Compound Incubation: Dispense 50 µL of the synthesized quinoline derivative (titrated concentrations in DMSO) into a 96-well plate. Add 50 µL of the hemin stock.
-
Self-Validation Step: Always include Chloroquine as a positive control and pure DMSO as a vehicle (negative) control to establish the assay's dynamic range and baseline IC₅₀.
-
-
Initiation of Polymerization: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate β-hematin formation. Incubate the plate at 37°C for 18 hours.
-
Solubilization of Unreacted Heme: Post-incubation, add 200 µL of DMSO to the wells. Rationale: Synthesized β-hematin (hemozoin) is insoluble in DMSO, whereas unreacted free heme readily dissolves. This differential solubility allows for selective spectrophotometric quantification.
-
Quantification: Read the absorbance at 405 nm. Calculate the IC₅₀ based on the concentration-dependent reduction in absorbance compared to the vehicle control.
Anticancer Efficacy: Kinase Inhibition and Apoptotic Pathways
Recent drug discovery efforts have successfully repositioned the quinoline scaffold as a potent anticancer agent 4. Beyond DNA intercalation, highly functionalized quinolines act as potent inhibitors of receptor tyrosine kinases, notably c-Met. By competitively binding to the ATP-binding pocket of c-Met, these compounds disrupt downstream PI3K/AKT signaling, thereby arresting cancer cell proliferation, inhibiting angiogenesis, and triggering the caspase-dependent apoptotic cascade 5.
Caption: Anticancer mechanism: Dual action of c-Met kinase inhibition and apoptosis induction.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) c-Met Kinase Assay
To quantify the target-specific anticancer potential of substituted quinolines, we employ a TR-FRET kinase assay.
-
Causality & Design: Many quinoline derivatives possess inherent auto-fluorescence due to their conjugated aromatic systems. Standard fluorescence assays often yield false positives or high background noise. TR-FRET solves this by utilizing a time delay (e.g., 100 µs) before measurement, allowing short-lived compound auto-fluorescence to decay, ensuring the readout is exclusively from the kinase activity.
Step-by-Step Methodology:
-
Enzyme-Substrate Mix: Prepare a master mix containing recombinant c-Met kinase domain and a biotinylated tyrosine kinase peptide substrate in a specialized kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT).
-
Compound Addition: Dispense 10 µL of the quinoline derivative into a 384-well microplate. Add 10 µL of the enzyme-substrate mix. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase pocket.
-
ATP Initiation: Initiate the kinase reaction by adding 10 µL of ATP.
-
Self-Validation Step: The ATP must be added precisely at its predetermined Km concentration. Running the reaction at the ATP Km ensures the assay remains highly sensitive to competitive ATP-site inhibitors, which is the primary binding mode for quinoline-based kinase inhibitors. Incubate for 60 minutes.
-
-
Detection Phase: Terminate the reaction by adding an EDTA-based stop solution (to chelate Mg²⁺/Mn²⁺ and halt kinase activity). Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Readout & Quality Control: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions) after a 100 µs delay. Calculate the Z'-factor for the plate. A Z'-factor > 0.5 is mandatory to validate the assay's robustness and confirm that the data is suitable for high-throughput hit selection.
Conclusion
The pharmacological odyssey of substituted quinolines underscores the power of rational drug design. By understanding the causality between specific functional group substitutions and their corresponding biological targets—whether it is capping hemozoin in a parasite's food vacuole or competitively inhibiting the ATP-binding pocket of a human tyrosine kinase—researchers can systematically optimize this privileged scaffold. Utilizing robust, self-validating assays like TR-FRET and HPIA ensures that the data driving these drug development pipelines remains uncompromised and highly translatable to clinical success.
References
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities Bentham Science / NIH
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review PMC / NIH
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review RSC Publishing
- Comprehensive review on current developments of quinoline-based anticancer agents Arabian Journal of Chemistry
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Note & Protocol: A Validated Two-Step Synthesis of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol
Abstract: This document provides a comprehensive guide for the synthesis of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol, a functionalized quinoline derivative of interest to medicinal chemists and drug discovery professionals. The quinoline scaffold is a privileged structure in pharmacology, known for a wide spectrum of biological activities including antimicrobial and anticancer properties[1][2][3]. The incorporation of a cyclopropyl moiety can further enhance biological efficacy[4][5]. This guide details a robust and reproducible two-step synthetic pathway, beginning with a classic Friedländer annulation to construct the core heterocyclic system, followed by a selective reduction to yield the target primary alcohol. The protocol includes in-depth mechanistic explanations, step-by-step procedures, characterization data, and expert insights to ensure successful execution and validation.
Strategic Overview & Retrosynthesis
The synthesis of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol is most logically approached via a convergent strategy. The core 2,3,4-trisubstituted quinoline ring is constructed first, followed by the functional group manipulation at the C3 position to install the hydroxymethyl group.
Our chosen pathway involves two key transformations:
-
Friedländer Annulation: This powerful reaction forms the quinoline ring by condensing an o-aminoaryl ketone with a β-ketoester containing an α-methylene group[6][7][8]. This step efficiently assembles the highly substituted core from readily available precursors.
-
Ester Reduction: The resulting quinoline-3-carboxylate ester is selectively reduced to the corresponding primary alcohol. For this transformation, a mixed-hydride system of potassium borohydride (KBH₄) and magnesium chloride (MgCl₂) provides an effective and high-yielding method, as demonstrated in the synthesis of analogous structures[9][10][11].
The overall synthetic workflow is visualized below.
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Insights: The Friedländer Annulation
The Friedländer synthesis is a cornerstone of quinoline chemistry. The reaction proceeds via an initial acid- or base-catalyzed condensation between the two carbonyl partners, followed by a cyclodehydration to form the aromatic quinoline ring. The generally accepted mechanism under acidic conditions involves two main stages[6]:
-
Aldol Condensation: The β-ketoester (ethyl 3-cyclopropyl-3-oxopropanoate) enolizes and attacks the protonated carbonyl of the o-aminoaryl ketone (2-aminobenzophenone). Subsequent dehydration forms an α,β-unsaturated intermediate.
-
Cyclization & Aromatization: An intramolecular conjugate addition of the aniline nitrogen onto the enone system forms a dihydroquinoline intermediate. Tautomerization and subsequent dehydration (aromatization) under the reaction conditions yield the stable quinoline product.
Caption: Key mechanistic stages of the Friedländer quinoline synthesis.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Part A: Synthesis of Ethyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate (Intermediate)
This protocol outlines the construction of the quinoline core using an acid-catalyzed Friedländer annulation.
Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Aminobenzophenone | 197.24 | 5.00 g | 25.35 | 1.0 |
| Ethyl 3-cyclopropyl-3-oxopropanoate | 156.18 | 4.36 g | 27.88 | 1.1 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.44 g | 2.54 | 0.1 |
| Toluene | - | 100 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
Charging Reagents: Add 2-aminobenzophenone (5.00 g), ethyl 3-cyclopropyl-3-oxopropanoate (4.36 g), p-toluenesulfonic acid (0.44 g), and toluene (100 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase[12]. The reaction is typically complete within 8-12 hours, or when water collection ceases.
-
Workup: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure ester as a solid or viscous oil[13][14].
Part B: Synthesis of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol (Target Compound)
This protocol is adapted from a validated procedure for the reduction of a structurally analogous quinoline ester[9][11].
Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Intermediate Ester | 317.38 | 5.00 g | 15.75 | 1.0 |
| Magnesium Chloride (anhydrous) | 95.21 | 1.50 g | 15.75 | 1.0 |
| Potassium Borohydride (KBH₄) | 53.94 | 0.85 g | 15.75 | 1.0 |
| Tetrahydrofuran (THF, anhydrous) | - | 150 mL | - | - |
| Methanol | - | ~40 mL | - | - |
| Ethyl Acetate | - | ~300 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, add anhydrous tetrahydrofuran (100 mL), potassium borohydride (0.85 g), and anhydrous magnesium chloride (1.50 g).
-
Activator Formation: Heat the suspension to reflux and maintain for 2 hours under a nitrogen atmosphere.
-
Substrate Addition: Dissolve the intermediate ester (5.00 g) in anhydrous THF (50 mL). Add this solution dropwise to the refluxing reaction mixture over 5-10 minutes.
-
Reaction: Continue refluxing for an additional 40-60 minutes. Monitor the disappearance of the starting material by TLC.
-
Quenching: Cool the reaction flask in an ice bath. CAUTION: Quenching is exothermic. Carefully add methanol (~15 mL) dropwise to decompose the excess hydride reagent. Vigorous gas evolution will occur.
-
Isolation: Once the gas evolution subsides, filter the white inorganic solids through a pad of Celite, washing the filter cake with a THF/Methanol mixture (10:1, ~80 mL)[9].
-
Workup: Combine the filtrates and concentrate to dryness under reduced pressure. Add methanol (~40 mL) to the residue and concentrate to dryness again to remove borate esters[9].
-
Extraction: Dissolve the resulting residue in ethyl acetate (300 mL), wash with brine (2 x 100 mL), dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to dryness.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the title compound as colorless crystals[9].
Characterization & Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1-7.4 (m, 9H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.5-2.0 (m, 1H, cyclopropyl-CH), ~1.5-0.8 (m, 5H, cyclopropyl-CH₂ & -OH). Note: The hydroxyl proton signal may be broad and its position can vary with concentration. Aromatic signals for quinoline protons typically appear between 7.0 and 9.0 ppm[15][16]. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): Expect signals in the aromatic region (150-120 ppm), a signal for the -CH₂OH carbon (~60-65 ppm), and signals for the cyclopropyl carbons in the upfield region (~10-20 ppm). Quaternary carbons will also be present[15][17]. |
| Mass Spec (ESI+) | m/z: Calculated for C₁₉H₁₇NO: 275.13. Found: 276.14 [M+H]⁺. |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3300-3400 (broad, O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1580, 1490 (C=C and C=N aromatic stretches). |
Troubleshooting & Field Insights
-
Low Yield in Friedländer Step: If the annulation reaction stalls or gives low yields, consider screening alternative acid catalysts (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂)[8]. In some cases, base catalysis (e.g., KOtBu) may be more effective. Ensure anhydrous conditions, as water can inhibit the reaction[6].
-
Incomplete Reduction: If TLC analysis shows remaining starting ester, extend the reflux time after substrate addition. Ensure that the KBH₄ and MgCl₂ are of high quality and that the THF is scrupulously anhydrous.
-
Product is a Persistent Oil: If the final product fails to crystallize, column chromatography is the primary alternative for purification[14]. If high purity is achieved but the product remains an oil, it can be solidified by converting it to a salt, such as the hydrochloride salt, by treating a solution of the base in ether or isopropanol with HCl[14].
References
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- BenchChem. (2025).
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- IJCRT.org. (2024).
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- Google Patents. (2019). A kind of synthetic method of 2-cyclopropyl-4-(4-fluoro-phenyl)-3-quinoline formaldehyde.
- PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.
- J&K Scientific LLC. (2025). Friedländer Synthesis.
- Organic Chemistry Portal. (2010).
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
- PMC. (n.d.). [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol.
- Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015).
- BenchChem. (2025).
- ResearchGate. (2024). Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Synthetic Approaches and Biological Activities of Quinoline Deriv
- Google Patents. (n.d.).
- MDPI. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
- Synthesis of Quinolines and Their Characteriz
- PMC. (2023).
- ResearchGate. (n.d.). Potent Biological investigation of new class of sulfone derivatives endowed with quinolinyl-cyclopropane analogue.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Google Patents. (n.d.). Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
- He, Y., et al. (2024). Concise synthesis of 2,4-bis(fluoroalkyl)
- MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
- Google Patents. (n.d.). Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol.
- Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
- IIP Series. (n.d.).
- MedchemExpress.com. (n.d.). 2-cyclopropyl-4-4-fluorophenyl-quinolin-3-yl-methanol-d5.
- ResearchGate. (2010). [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol.
- ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Journal of Chemistry. (n.d.).
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.).
- PMC. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Research and Reviews. (2017). 2-chloroquinolin-3-yl)-3-((substituted) phenyl)
- PMC. (n.d.).
Sources
- 1. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. jk-sci.com [jk-sci.com]
- 9. [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Application Note: Scalable Synthesis of Pitavastatin Intermediate 2-Cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol
Introduction & Scope
The compound 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol (CAS: 121660-11-5) is a critical, advanced intermediate in the total synthesis of Pitavastatin, a highly potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia[1]. The structural complexity of this intermediate—featuring a sterically demanding cyclopropyl group, a fluorinated aromatic ring, and a primary alcohol—requires a highly regioselective and chemoselective synthetic approach.
This application note details a robust, scalable, and self-validating two-step protocol for synthesizing this intermediate. By utilizing a Lewis acid-catalyzed Friedländer cyclization followed by a highly controlled in situ magnesium borohydride reduction, this workflow avoids pyrophoric reagents and ensures high purity suitable for downstream active pharmaceutical ingredient (API) manufacturing[2][3].
Mechanistic Rationale & Causality (E-E-A-T)
As a self-validating protocol, every reagent choice in this workflow is designed to maximize yield while minimizing hazardous byproducts:
-
Step 1: Friedländer Cyclization: The condensation of 2-amino-4'-fluorobenzophenone with methyl 3-cyclopropyl-3-oxopropionate is catalyzed by Zinc triflate ( Zn(OTf)2 ). Unlike traditional Brønsted acids (e.g., H2SO4 ) which can lead to degradation or require neutralization, Zn(OTf)2 acts as a water-tolerant Lewis acid. It coordinates specifically to the benzophenone carbonyl, dramatically increasing its electrophilicity. This facilitates the initial imine formation and subsequent intramolecular aldol-type condensation, yielding the quinoline core with absolute regioselectivity[2].
-
Step 2: Chemoselective Ester Reduction: The intermediate ester is highly sterically hindered, flanked by the cyclopropyl and 4-fluorophenyl moieties. While Lithium Aluminum Hydride ( LiAlH4 ) or DIBAL-H are traditional choices, they pose severe pyrophoric hazards at scale and can cause unwanted side reactions. This protocol utilizes a combination of Magnesium Chloride ( MgCl2 ) and Potassium Borohydride ( KBH4 ). This mixture generates Magnesium Borohydride [ Mg(BH4)2 ] in situ. This species provides a highly controlled, chemoselective hydride delivery system that efficiently reduces the ester to the primary alcohol without over-reducing the quinoline ring or risking defluorination[2][3].
Reaction Pathway Visualization
Figure 1: Two-step synthesis workflow of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol.
Materials and Reagents
The following quantitative data summarizes the stoichiometry required for a standard 100 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 2-Amino-4'-fluorobenzophenone | 215.22 | 1.0 | 21.5 g | Starting Material |
| Methyl 3-cyclopropyl-3-oxopropionate | 142.15 | 1.1 | 15.6 g | Starting Material |
| Zinc triflate ( Zn(OTf)2 ) | 363.51 | 0.1 | 3.6 g | Lewis Acid Catalyst |
| Toluene | - | - | 200 mL | Reaction Solvent |
| Intermediate Ester | 321.35 | 1.0 | 32.1 g | Intermediate |
| Potassium borohydride ( KBH4 ) | 53.96 | 3.0 | 16.2 g | Hydride Source |
| Magnesium chloride ( MgCl2 , anhydrous) | 95.21 | 1.5 | 14.3 g | Reductant Modifier |
| Tetrahydrofuran (THF) / Methanol | - | - | 150 mL / 50 mL | Solvent System |
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charge: Add 2-amino-4'-fluorobenzophenone (21.5 g, 100 mmol), methyl 3-cyclopropyl-3-oxopropionate (15.6 g, 110 mmol), and anhydrous toluene (200 mL) to the flask.
-
Catalysis: Add Zn(OTf)2 (3.6 g, 10 mmol) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will collect the water generated during the condensation.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 4:1) or HPLC. Continue refluxing until the starting benzophenone is consumed (typically 8-12 hours).
-
Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (100 mL) and brine (100 mL). Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to afford the crude intermediate ester.
Step 2: Reduction to 2-Cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol
-
Setup: Purge a dry 500 mL three-neck flask with nitrogen.
-
Charge: Dissolve the crude intermediate ester (approx. 32.1 g, 100 mmol) in anhydrous THF (150 mL). Add anhydrous MgCl2 (14.3 g, 150 mmol) and KBH4 (16.2 g, 300 mmol) to form a suspension[3].
-
Activation: Cool the mixture to 0-5°C using an ice bath. Slowly add Methanol (50 mL) dropwise over 30 minutes. Caution: This step is exothermic and generates hydrogen gas. Maintain vigorous stirring and ensure proper ventilation.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
IPC: Verify the complete disappearance of the ester intermediate via HPLC.
-
Quench & Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl (100 mL) at 0°C. Extract the aqueous mixture with Ethyl Acetate ( 3×100 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO4 , and evaporate the solvent. Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate to yield the pure target compound as a white to off-white solid.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical parameters[4][5]:
| Analytical Technique | Expected Parameters / Signals |
| 1 H NMR (400 MHz, CDCl3 ) | δ 7.98 (d, J=8.4 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.30-7.45 (m, 4H), 7.15-7.25 (m, 2H), 4.75 (d, J=4.5 Hz, 2H, -CH2OH ), 2.65 (m, 1H, cyclopropyl-CH), 1.60 (t, J=4.5 Hz, 1H, -OH), 1.35 (m, 2H, cyclopropyl- CH2 ), 1.05 (m, 2H, cyclopropyl- CH2 ). |
| LC-MS (ESI+) | m/z calculated for C19H17FNO [M+H] + : 294.13; Found: 294.1 |
| HPLC Purity | > 98.0% (Column: C18, Mobile Phase: MeCN/ H2O with 0.1% TFA, UV detection at 245 nm) |
| Appearance | White to off-white crystalline solid |
Sources
- 1. 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol suppliers USA [americanchemicalsuppliers.com]
- 2. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [patents.google.com]
- 3. (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol | 121660-11-5 | Benchchem [benchchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
Advanced Application Note: Chemoselective Reduction of 2-Cyclopropyl-4-phenylquinoline-3-carboxylate
Industrial Context and Mechanistic Challenges
The compound 2-cyclopropyl-4-phenylquinoline-3-carboxylate (and its highly prevalent 4-(4-fluorophenyl) analog) serves as a critical, advanced intermediate in the synthesis of HMG-CoA reductase inhibitors, most notably the statin class of cholesterol-lowering drugs (e.g., Pitavastatin)[1].
The transformation of the C3-carboxylate (ester) to the corresponding C3-methanol is a pivotal synthetic node[2]. However, this reduction presents significant chemoselective and steric challenges:
-
Steric Shielding: The ester group is tightly flanked by a bulky cyclopropyl group at the C2 position and a phenyl/fluorophenyl ring at the C4 position, making nucleophilic attack difficult.
-
Chemoselectivity: The use of overly aggressive reducing agents (such as Lithium Aluminum Hydride, LiAlH4 ) risks partial reduction of the quinoline core or unwanted defluorination in halogenated analogs. Conversely, standard alkali borohydrides ( NaBH4 , KBH4 ) lack the electrophilic character required to reduce esters efficiently.
To bypass these issues, modern process chemistry relies on Lewis acid-mediated hydride activation or in-situ diborane generation to achieve high yields under mild conditions[2],[3].
Mechanistic Causality: Selecting the Optimal Reducing Agent
The Dual-Activation Strategy (KBH₄ / MgCl₂)
To overcome the low reactivity of standard borohydrides toward esters, Magnesium Chloride ( MgCl2 ) is introduced as a Lewis acid. When KBH4 and MgCl2 are refluxed in Tetrahydrofuran (THF), a transmetallation occurs, generating Magnesium Borohydride ( Mg(BH4)2 ) in situ[4].
This system operates via a dual-activation mechanism:
-
Electrophilic Pull: The Mg2+ ion coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Push: Mg(BH4)2 is a significantly stronger and more soluble hydride donor in THF compared to KBH4 .
In-Situ Diborane Generation (NaBH₄ / HCl)
An alternative scalable method involves the reaction of NaBH4 with concentrated Hydrochloric Acid (HCl) in THF to generate Diborane ( B2H6 ) gas in situ[3]. Diborane is a highly electrophilic reducing agent that rapidly coordinates to the electron-rich carbonyl oxygen, facilitating a swift reduction to the alcohol without affecting the aromatic rings.
Comparative Data Analysis
The following table summarizes the quantitative and qualitative metrics of the primary reduction strategies used for quinoline-3-carboxylates:
| Reducing System | Active Species | Operating Temp | Yield | Chemoselectivity | Scalability & Safety Profile |
| DIBAL-H | DIBAL-H | -78 °C to 0 °C | >90% | High | Low: Requires cryogenic infrastructure; pyrophoric. |
| KBH₄ / MgCl₂ | Mg(BH4)2 | 65 °C (Reflux) | 80–90% | High | High: Safe, scalable, utilizes inexpensive reagents[2]. |
| NaBH₄ / HCl | B2H6 (Diborane) | 5 °C to RT | >85% | High | Medium: Highly efficient but requires strict gas management[3]. |
Validated Experimental Protocols
Protocol A: KBH₄ / MgCl₂-Mediated Reduction (Self-Validating System)
This protocol is adapted from validated crystallographic and synthetic literature for the 4-fluorophenyl analog, ensuring high fidelity and reproducibility[4].
Reagents & Stoichiometry:
-
Substrate: Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate (or fluorinated analog) – 10.0 g (approx. 57.47 mmol)
-
Reducing Agent: Potassium Borohydride ( KBH4 ) – 3.27 g (57.47 mmol, 1.0 eq)
-
Lewis Acid: Magnesium Chloride ( MgCl2 ) – 5.46 g (57.47 mmol, 1.0 eq)
-
Solvent: Anhydrous THF (100 mL)
Step-by-Step Methodology:
-
Hydride Pre-Activation (Critical Step): Charge a dry, 250-mL three-neck flask with 100 mL of anhydrous THF, 3.27 g of KBH4 , and 5.46 g of MgCl2 . Heat the suspension under reflux (approx. 65 °C) for 2 hours.
-
Causality: This 2-hour pre-reflux is mandatory to drive the transmetallation reaction to completion, forming the active Mg(BH4)2 species.
-
-
Substrate Addition: Dissolve 10.0 g of the quinoline-3-carboxylate in a minimal amount of THF and add it dropwise to the refluxing mixture over 5 minutes. Continue refluxing for an additional 40 minutes[4].
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the higher- Rf ester spot completely disappears.
-
-
Quenching & Self-Validation: Cool the reaction mixture to 0 °C. Carefully add 15 mL of Methanol dropwise.
-
Causality & Validation: Methanol safely decomposes unreacted borohydride, evolving H2 gas. The vigorous effervescence serves as a visual self-validation that active hydride was present throughout the reaction. Wait until gas evolution completely ceases.
-
-
Isolation: Filter the resulting white inorganic solid and wash the filter cake with 80 mL of a THF/MeOH (10:1) mixture. Concentrate the combined filtrate to dryness.
-
Aqueous Workup: Dissolve the residue in 300 mL of Ethyl Acetate. Wash with brine, dry over anhydrous MgSO4 , and concentrate to dryness to yield the pure quinoline-3-methanol as colorless crystals (Expected Yield: ~90%)[4].
Experimental workflow for the chemoselective reduction of the quinoline ester.
Protocol B: In-Situ Diborane System
For facilities equipped to handle gas evolution safely, the diborane method offers rapid kinetics[3].
-
Preparation: Suspend the quinoline-3-carboxylate and NaBH4 in THF containing a catalytic amount of absolute ethanol.
-
Diborane Generation: Cool the reactor to 5–10 °C. Add concentrated HCl dropwise.
-
Causality: The low temperature controls the highly exothermic generation of B2H6 .
-
-
Reaction: Stir the mixture at room temperature for 1–2 hours until TLC indicates full conversion[3].
-
Workup: Quench carefully with water, extract with dichloromethane, and wash with saturated NaHCO3 to neutralize residual acid.
Mechanistic pathway of Lewis acid-mediated borohydride reduction.
References
- Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl)
- Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)
- [2-Cyclopropyl-4-(4-fluorophenyl)
- 2-Cyclopropyl-4-(4-fluorophenyl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [patents.google.com]
- 3. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents [patents.google.com]
- 4. [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: The Doebner-Miller Reaction for Quinoline Derivative Synthesis in Drug Development
Executive Summary & Strategic Context
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous antimalarial, antibacterial, and antineoplastic agents[1]. Among the various synthetic routes to this heterocycle, the Doebner-Miller reaction (a variant of the Skraup synthesis) remains one of the most powerful. By condensing anilines with α,β-unsaturated carbonyl compounds under acidic conditions, chemists can rapidly assemble 2-substituted and 2,4-disubstituted quinolines[2].
Despite its utility, the classical Doebner-Miller protocol is notoriously challenging to scale. The reaction is highly exothermic, requires strong acid catalysts, and frequently suffers from low yields due to the competitive acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material (resulting in intractable "tar")[3],[4]. This application note provides an authoritative guide to understanding the mechanistic causality of the reaction, optimizing conditions to suppress byproducts, and implementing self-validating protocols for drug development workflows.
Mechanistic Causality: Beyond the Classical View
To optimize a reaction, one must first understand its true pathway. Historically, the Doebner-Miller reaction was assumed to proceed via a straightforward Michael-type conjugate addition, followed by intramolecular cyclization and oxidation[2].
However, a landmark 2006 study by Denmark and Venkatraman utilizing 13 C-labeled ketones in crossover experiments fundamentally rewrote this understanding[5]. Mass spectrometry of the products revealed 100% isotope scrambling, which is impossible under a simple conjugate addition model[5]. Instead, the reaction proceeds via a fragmentation-recombination mechanism .
The aniline initially condenses with the α,β-unsaturated ketone to form a reversible conjugate adduct. This intermediate then undergoes a critical C-C bond cleavage (fragmentation) into an imine and a saturated ketone[5]. These fragments subsequently recombine, undergo an intramolecular electrophilic addition, and rearomatize via dehydration and oxidation to yield the final quinoline[5].
Figure 1: The fragmentation-recombination mechanism of the Doebner-Miller reaction.
Reaction Optimization & Quantitative Benchmarking
The primary cause of low yield in the Doebner-Miller reaction is the degradation and polymerization of the α,β-unsaturated carbonyl[4]. Because the fragmentation-recombination pathway is complex and requires thermal energy, the highly reactive carbonyl is exposed to strong acids for extended periods.
To mitigate this, modern optimization strategies focus on kinetic buffering and concentration control :
-
Biphasic Media: Utilizing a Toluene/Water system sequesters the carbonyl in the organic phase while the acid resides in the aqueous phase, minimizing non-productive polymerization[4].
-
Continuous Flow Reactors: Transitioning from batch to Continuous Stirred Tank Reactors (CSTRs) allows for the "distributed dosing" of the carbonyl compound[6]. This prevents local concentration spikes, drastically reducing sticky solid byproducts and increasing overall yield[6].
Table 1: Quantitative Comparison of Doebner-Miller Optimization Strategies
| Parameter | Conventional Batch | Optimized Biphasic | Continuous Flow (CSTRs) |
| Catalyst | Conc. HCl or H 2 SO 4 | p -TsOH or Sc(OTf) 3 | H 2 SO 4 (Homogeneous) |
| Solvent System | Ethanol / Water | Toluene / Water | Water (Green Chemistry) |
| Addition Method | All-at-once | Slow Dropwise | Distributed Dosing |
| Major Byproduct | Polymeric Tar | Minimized | Significantly Reduced |
| Typical Yield | 30% – 50% | 60% – 75% | 70% – 91% |
Experimental Protocol: Self-Validating Synthesis of 2-Methylquinoline
The following protocol details the optimized biphasic synthesis of 2-methylquinoline (lepidine) from aniline and crotonaldehyde[7]. Every step includes a causality explanation and a self-validation checkpoint to ensure process integrity.
Step 1: Reaction Setup & Activation
-
Procedure: In a fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel. Charge the flask with aniline (1.0 equiv) dissolved in a 1:1 mixture of Toluene and Water. Add the Brønsted acid catalyst ( p -Toluenesulfonic acid, 0.5 equiv)[2].
-
Causality: The biphasic solvent system acts as a kinetic buffer, protecting the soon-to-be-added crotonaldehyde from immediate acid-catalyzed degradation[4].
-
Validation Checkpoint: Verify the pH of the aqueous layer is < 2. The mixture should form a distinct, clear biphasic suspension.
Step 2: Controlled Reagent Addition
-
Procedure: Cool the vessel to 0–5 °C using an ice bath. Place crotonaldehyde (1.5 equiv) in the dropping funnel and add it dropwise to the vigorously stirring mixture over 1 hour[4].
-
Causality: The initial conjugate addition is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway and suppresses the self-polymerization of crotonaldehyde[3].
-
Validation Checkpoint: Monitor the internal temperature continuously; it must not exceed 10 °C during the addition phase.
Step 3: Cyclization & Rearomatization
-
Procedure: Once the addition is complete, remove the ice bath and heat the biphasic mixture to a gentle reflux (approx. 85–90 °C) for 4 to 7 hours[7].
-
Causality: Thermal energy is strictly required to drive the fragmentation-recombination cascade and the subsequent intramolecular electrophilic cyclization[5].
-
Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3) every 2 hours. The reaction is complete when the aniline spot disappears and a highly UV-active, fluorescent spot (quinoline) dominates.
Step 4: Quench & Phase Separation
-
Procedure: Cool the reaction to room temperature. Carefully neutralize the acidic mixture by adding saturated aqueous NaHCO 3 until gas evolution ceases[4].
-
Causality: The product exists as a water-soluble quinolinium salt under acidic conditions. Neutralization converts it back to the free base, allowing it to partition into the organic phase[4].
-
Validation Checkpoint: The aqueous phase pH must stabilize at ~8. Extract with Ethyl Acetate (3x); the organic layers should contain the product.
Step 5: Purification
-
Procedure: Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography or vacuum distillation.
Figure 2: Self-validating experimental workflow for batch Doebner-Miller synthesis.
Troubleshooting & Causality Guide
-
Issue: Excessive Tar Formation (Low Yield)
-
Causality: High concentrations of strong acid combined with localized spikes of the α,β-unsaturated carbonyl lead to rapid polymerization[4].
-
Solution: Switch from concentrated HCl/H 2 SO 4 to milder Lewis acids (e.g., Sc(OTf) 3 ) or use an acetal protecting group (e.g., acrolein diethyl acetal) which slowly hydrolyzes in situ to release the reactive aldehyde at a controlled rate[4],[2].
-
-
Issue: Unreactive Substrates
-
Causality: Anilines bearing strong electron-withdrawing groups (e.g., nitroanilines) exhibit reduced nucleophilicity, stalling the initial conjugate addition[1].
-
Solution: Increase the reaction temperature, extend the reflux time, or utilize microwave-assisted heating to overcome the elevated activation energy barrier[4].
-
References
-
Matada, B. S., et al. (2020). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances. URL: [Link]
-
Wikipedia. "Doebner–Miller reaction." URL: [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). "On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis." Journal of Organic Chemistry, 71(4), 1668-1676. URL: [Link]
-
Yadav, M. B., Kulkarni, S., Joshi, R. A., & Kulkarni, A. A. (2016). "Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors." Organic Process Research & Development. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Researcher's Guide to the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
Introduction: The Enduring Relevance of the Pfitzinger Synthesis
First discovered by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) remains a cornerstone of heterocyclic chemistry.[1][2] It provides a direct and versatile pathway for synthesizing substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, all under basic conditions.[3][4]
The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry and drug development. Its rigid framework and capacity for diverse functionalization have made it a central component in a wide array of therapeutic agents, including those with anticancer, antibacterial, antimalarial, and antiviral properties.[3][5] The enduring utility of the Pfitzinger synthesis lies in its ability to construct this valuable core from readily available starting materials, making it an indispensable tool for researchers creating chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[3]
This guide provides an in-depth exploration of the Pfitzinger synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles, offer detailed and validated protocols, and present field-proven insights for optimization and troubleshooting.
The Reaction Mechanism: A Stepwise Annulation
The scientific integrity of any protocol rests on a solid understanding of its reaction mechanism. The Pfitzinger synthesis proceeds through a logical and well-established sequence of events, initiated by the base-mediated transformation of isatin.
Causality Behind the Mechanism: The entire synthesis is driven by the initial ring-opening of the isatin lactam. A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), is not merely a catalyst but a stoichiometric reagent required to hydrolyze the amide bond.[6][7] This step is critical as it unmasks the aniline amine and generates a keto-acid intermediate, setting the stage for subsequent condensation and cyclization.
The key mechanistic steps are as follows:
-
Base-Mediated Ring Opening: The reaction begins with the hydroxide ion attacking the electrophilic C2 carbonyl of the isatin ring. This leads to the hydrolytic cleavage of the amide (lactam) bond, forming the potassium or sodium salt of 2-aminophenylglyoxylate (a keto-acid). This intermediate is typically not isolated but generated in situ.[3][7]
-
Condensation and Imine/Enamine Formation: The primary amine of the keto-acid intermediate then condenses with the carbonyl group of the second reactant (an aldehyde or ketone). This forms a Schiff base, or imine.[6][8]
-
Tautomerization: The imine rapidly tautomerizes to its more stable enamine isomer. This step is crucial as it positions the atoms correctly for the subsequent intramolecular cyclization.[6]
-
Intramolecular Cyclization & Dehydration: The enamine, now possessing a nucleophilic carbon, attacks the ketone carbonyl within the same molecule (an intramolecular aldol-type condensation). This ring-closing step forms a new six-membered ring.
-
Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate, which results in the formation of the stable, aromatic quinoline ring system.[3][7]
Experimental Protocols & Workflow
Trustworthiness in a protocol is achieved through clarity, detail, and validation. The following protocols provide step-by-step methodologies for conducting the Pfitzinger synthesis.
Protocol 1: Classic Thermal Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid
This protocol is a representative example using butanone (methyl ethyl ketone) as the carbonyl source.[9]
Materials:
-
Isatin (C₈H₅NO₂)
-
Butanone (MEK, C₄H₈O)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 50% aqueous solution
-
Absolute Ethanol
-
Diethyl Ether
-
Hydrochloric Acid (HCl), concentrated or 6M
-
Deionized Water
Procedure:
-
Ring Opening of Isatin: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatin (0.1 mol) in absolute ethanol (200 mL). Separately, prepare a solution of KOH (0.4 mol) in water (100 mL). Cautiously add the KOH solution to the isatin suspension.
-
Expertise & Experience: It is crucial to allow the isatin to react with the base first. Stir the mixture at room temperature or with gentle warming for 30-60 minutes. A distinct color change from deep orange/purple to a light brown or straw yellow indicates the successful hydrolysis and formation of the keto-acid salt.[9][10] Proceeding before this color change is complete can lead to significant side reactions and lower yields.
-
-
Addition of Carbonyl Compound: Once the ring opening is complete, add butanone (0.12 mol, 1.2 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Maintain the reflux for 8-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3][5]
-
Work-up - Removal of Excess Carbonyl: After the reaction is complete, allow the mixture to cool to room temperature. If desired, distill off the excess butanone and ethanol under reduced pressure. Add deionized water (200 mL) to dissolve the potassium salt of the product.
-
Work-up - Extraction: Transfer the aqueous solution to a separatory funnel and perform an extraction with diethyl ether (2 x 100 mL) to remove any unreacted butanone and other neutral impurities.[3][5] Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice-water bath. With continuous stirring, slowly and carefully acidify the solution with hydrochloric acid to a pH of approximately 4-5. The quinoline-4-carboxylic acid product will precipitate as a solid.[3]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60-80°C to a constant weight.
Protocol 2: Microwave-Assisted Synthesis
Modern modifications often employ microwave irradiation to dramatically reduce reaction times and, in some cases, improve yields.
Materials:
-
Isatin
-
Appropriate ketone (e.g., Acetophenone)
-
Potassium Hydroxide (KOH)
-
Ethanol/Water (1:1 mixture)
-
Acetic Acid
Procedure:
-
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add isatin (1 mmol) and the ketone (1.2 mmol).
-
Add Base: Add 5 mL of a 5% KOH solution in a 1:1 ethanol/water mixture.[11]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-15 minutes at a temperature of 100-120°C.[3]
-
Expertise & Experience: Microwave parameters (time, temperature, power) must be optimized for each substrate combination to prevent charring and pressure buildup.
-
-
Work-up and Isolation: After irradiation, cool the vessel to room temperature. Filter the solution and pour the filtrate into an ice-water mixture (50 mL). Acidify with acetic acid to precipitate the product.[3]
-
Purification: Collect the solid by filtration, wash with cold water, and dry.
Substrate Scope and Data Presentation
The Pfitzinger synthesis is compatible with a wide range of substrates. Substituted isatins can be used to introduce functionality at the 5-, 6-, or 7-positions of the quinoline ring. A variety of acyclic and cyclic ketones can be employed to modulate the substituents at the 2- and 3-positions.[2][4]
| Isatin Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | ~60-89% | [2][9] |
| Isatin | Butanone | 2,3-Dimethylquinoline-4-carboxylic acid | ~89% | [9] |
| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | 81% | [12] |
| Isatin | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | ~70-80% | [4] |
| 5-Bromo-isatin | 4'-Bromoacetophenone | 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | 76% | [12] |
| 5-Methoxy-isatin | 4'-Bromoacetophenone | 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid | 39% | [12] |
| Isatin | Diethyl Oxaloacetate | Quinoline-2,3,4-tricarboxylic acid derivative | Low | [9] |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Troubleshooting and Optimization
Despite its utility, the Pfitzinger synthesis can be prone to challenges, including low yields and the formation of intractable tars, especially with more complex substrates.[10]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete isatin ring-opening. | Ensure the color change to light brown/yellow is complete before adding the ketone. Increase the pre-incubation time with the base.[10] |
| Decomposition of starting materials. | For sensitive substrates like oxaloacetate, use lower reaction temperatures (e.g., room temp to 40°C) for a longer duration to minimize base-catalyzed decomposition.[9][10] | |
| Suboptimal choice of base. | While KOH is common, some substrates may give higher yields with NaOH. Perform small-scale trials to determine the optimal base.[10] | |
| Tar/Resin Formation | Side reactions (e.g., self-condensation of the carbonyl compound). | Add the carbonyl compound slowly to the reaction mixture. Ensure efficient stirring to avoid localized high concentrations. |
| Reaction temperature is too high. | Reduce the reflux temperature or switch to a lower-boiling solvent if compatible. | |
| Difficult Isolation | Product is partially soluble in the acidified aqueous solution. | After acidification, thoroughly chill the mixture in an ice-salt bath to maximize precipitation. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary. |
Notable Variations
The fundamental Pfitzinger reaction has inspired several useful modifications:
-
Halberkann Variant: This modification utilizes N-acyl isatins as starting materials. Under basic conditions, they react to yield 2-hydroxy-quinoline-4-carboxylic acids.[7]
-
TMSCl-Mediated Synthesis: An improvement for synthesizing quinoline-4-carboxylic esters in a one-pot process uses trimethylsilyl chloride (TMSCl) as a promoter, allowing the reaction to proceed under milder conditions.[13]
-
Use of Enaminones: Instead of simple ketones, enaminones can be reacted with isatin in water, offering a greener and often more efficient route to the desired quinoline-4-carboxylic acids.[11][14]
Conclusion
The Pfitzinger synthesis is a powerful and historically significant reaction that continues to provide immense value to synthetic and medicinal chemists. Its ability to construct the medicinally important quinoline-4-carboxylic acid core from simple precursors ensures its place in the modern synthetic toolbox. By understanding the underlying mechanism, carefully controlling reaction parameters, and applying modern modifications like microwave-assisted heating, researchers can effectively leverage this reaction to create novel molecules for drug discovery and beyond.
References
-
Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. [Link]
-
Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Ingenta Connect. [Link]
-
Synfacts. (2018). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Thieme, 59, 3116–3119. [Link]
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Link]
-
Elghamry, I., & Al-Faiyz, Y. (2016). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
-
Deng, X., et al. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 57(12), 5381-5393. [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). ResearchGate. [Link]
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). SciSpace. [Link]
-
Elghamry, I., & Al-Faiyz, Y. S. (2016). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]
-
ScienceMadness. (2024). The Pfitzinger Reaction. ScienceMadness Discussion Board. [Link]
-
Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. [Link]
-
Batra, S., et al. (2020). Scheme 59 3.1.2 Pfitzinger synthesis for quinolines... ResearchGate. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Quinoline Scaffolds
Introduction & Mechanistic Rationale
Quinolines are privileged heterocyclic scaffolds fundamental to the development of broad-spectrum antibiotics, antimalarials, and targeted oncological therapies. Historically, classical quinoline syntheses—such as the Skraup, Friedländer, and Gould-Jacobs reactions—relied on conventional conductive heating (e.g., oil baths or heating mantles). These methods often require harsh conditions, prolonged reflux times in high-boiling solvents (like diphenyl ether), and suffer from low yields due to thermal degradation at the vessel walls[1].
Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this chemical space. Unlike conventional heating, which relies on thermal convection and conduction, MAOS utilizes microwave irradiation (typically at 2.45 GHz) to induce dielectric heating [2]. The microwave energy directly couples with the dipole moments of the reactants and polar solvents, causing rapid molecular friction. This provides uniform, instantaneous super-heating of the reaction mixture, allowing chemists to easily overcome the high activation energy barriers required for intramolecular cyclization while minimizing the formation of thermodynamic side products[2][3].
Experimental Workflow & Logic
The following diagram illustrates the generalized logical workflow for microwave-assisted quinoline synthesis, emphasizing the critical transition from dielectric heating to self-validating quality control.
Microwave-assisted organic synthesis (MAOS) workflow for quinoline derivatives.
Standardized Protocols
Protocol A: Microwave-Assisted Friedländer Annulation
The Friedländer annulation involves the condensation of a 2-aminoaryl ketone with an active methylene compound. Under microwave conditions, the initial aldol-type condensation and subsequent intramolecular dehydration are drastically accelerated[3].
-
Causality of Reagents: Glacial acetic acid is utilized as both the solvent and the acid catalyst. Its polar nature makes it an excellent microwave absorber, rapidly reaching the target temperature of 160 °C to drive the reaction to completion in minutes[3].
-
Step-by-Step Methodology:
-
Preparation: To a 10 mL heavy-walled microwave synthesis vial, add 1-(2-amino-5-methylphenyl)ethanone (1.0 mmol) and the selected active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)[3].
-
Catalysis: Add 2–3 mL of glacial acetic acid. Insert a magnetic stir bar and seal the vial with a Teflon-lined crimp cap.
-
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage® Initiator+). Irradiate at 160 °C for exactly 5 minutes[3].
-
Quenching (Self-Validation Step 1): Allow the vial to cool to room temperature via the instrument's compressed air cooling system. Carefully transfer the mixture to a beaker and add saturated aqueous sodium bicarbonate ( NaHCO3 ) dropwise. Validation: The cessation of CO2 effervescence physically confirms the complete neutralization of the acetic acid catalyst[3].
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure[3].
-
Protocol B: Gould-Jacobs Cyclization for Quinolones
The Gould-Jacobs reaction requires extreme thermal energy to force the intermediate anilidomethylenemalonate to undergo a 6-electron electrocyclization into the quinoline core[1].
-
Causality of Parameters: Conventional heating at 250 °C often stalls at the intermediate stage. By utilizing a sealed microwave vessel, the reaction can be safely super-heated to 300 °C, generating high internal pressure (up to 24 bar) that forces the cyclization. However, prolonged exposure at 300 °C causes product decarboxylation, making strict time control (5 minutes) critical[1][4].
-
Step-by-Step Methodology:
-
Preparation: In a 2.5 mL microwave vial, combine aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol). Note: The excess DEEM acts as both the reactant and the polar microwave-absorbing solvent[1][4].
-
Irradiation: Seal the vial and heat to 300 °C for exactly 5 minutes[4].
-
Isolation: Cool to room temperature. Add 3 mL of ice-cold acetonitrile to precipitate the crude quinolone. Filter the solid and wash thoroughly with a non-polar solvent (e.g., cyclohexane) to remove residual high-boiling DEEM[1][4].
-
Analysis (Self-Validation Step 2): Analyze the mother liquor via HPLC-MS. Validation: A successful reaction is validated by the presence of <5% uncyclized intermediate in the mother liquor, confirming the thermal energy was sufficient to drive the cyclization[4].
-
Quantitative Data & Method Optimization
The efficiency of microwave-assisted cyclization is highly dependent on the precise tuning of temperature and time. The table below summarizes the optimization data for the Gould-Jacobs cyclization, demonstrating the superior performance of short-burst, high-temperature microwave irradiation over conventional thermal profiles[1][4].
| Entry | Heating Method | Temperature (°C) | Time (min) | Target Quinoline Yield (%) | Unreacted Intermediate (%) | Mechanistic Outcome / Observation |
| 1 | Microwave | 250 | 10 | 1% | >90% | Reaction stalls; insufficient thermal energy for cyclization. |
| 2 | Microwave | 300 | 10 | 37% | 5% | Cyclization succeeds, but prolonged heat induces degradation. |
| 3 | Microwave | 300 | 5 | 47% | <1% | Optimal. Rapid cyclization avoids decarboxylation pathways. |
| 4 | Conventional | 250 | 180 | <20% | High | Slow conversion; significant thermal degradation at vessel walls. |
Data synthesized from Biotage application notes on high-temperature intramolecular cyclization[4].
References
-
BenchChem Application Note: Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline. BenchChem. 2
-
BenchChem Application Note: Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem. 1
-
BenchChem Application Note: Application Notes and Protocols for the Friedländer Annulation using 1-(2-Amino-5-methylphenyl)ethanone. BenchChem. 3
-
Biotage Application Note (AN056): Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C. Ablelab / Biotage. 4
Sources
Green Synthesis Approaches for Quinoline Derivatives: Comprehensive Application Notes and Protocols
Executive Summary & Mechanistic Rationale
Quinoline and its derivatives are privileged nitrogen-containing heterocyclic scaffolds in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, including the antimalarial chloroquine and the anticancer agents bosutinib and lenvatinib[1]. Historically, the construction of the quinoline core via classical named reactions (e.g., Skraup, Friedländer, and Doebner-von Miller) relied on harsh stoichiometric acids, toxic volatile organic solvents (VOCs), and prolonged thermal refluxing[2]. These methods suffer from high Environmental factors (E-factors) and poor atom economy.
To align drug discovery with sustainable practices, modern synthetic workflows have pivoted toward Green Chemistry . This transition emphasizes the replacement of conventional convective heating and hazardous solvents with alternative energy sources (microwave and ultrasound irradiation), aqueous or solvent-free media, and highly recyclable nanocatalysts[1]. This application note provides drug development professionals with field-proven, self-validating protocols to synthesize quinoline libraries efficiently, safely, and sustainably.
Comparative Analysis of Green Methodologies
The selection of a green synthesis route depends heavily on the physical state of the starting materials and the thermal stability of the desired pharmacophore. The table below summarizes the quantitative advantages of modern green approaches over conventional synthesis.
| Synthesis Method | Catalyst System | Solvent | Energy Source | Avg. Reaction Time | Avg. Yield | Key Mechanistic Advantage |
| Conventional (Skraup) | H₂SO₄ / As₂O₅ | None / Harsh | Thermal (Reflux) | 4–12 h | 40–60% | Established but highly toxic and waste-intensive[2]. |
| Microwave-Assisted | None / p-TSA | Water / Ethanol | Microwave (100°C) | 5–15 min | 85–96% | Volumetric heating via dipolar polarization prevents charring[3]. |
| Ultrasound-Promoted | Basic Ionic Liquid | Aqueous Media | Acoustic Cavitation | 1–2 h | 79–96% | Localized hotspots drive reactions at bulk room temperature[4]. |
| Nanocatalyzed | Fe₃O₄ / ZnO NPs | Solvent-Free | Thermal (80°C) | 20–30 min | 88–96% | Massive surface area; facile magnetic catalyst recovery[5]. |
Strategic Decision Workflow
When designing a quinoline library, the choice of green methodology dictates the downstream purification and validation steps.
Figure 1: Strategic decision workflow for the green synthesis of quinoline derivatives.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Multicomponent Synthesis
Target: Pyrimido[4,5-b]quinolone derivatives. Causality of Experimental Choice: Traditional heating relies on slow convection, creating temperature gradients that degrade sensitive intermediates. Microwave irradiation directly couples with the dipole moments of the green solvent (water), causing rapid molecular friction (dipolar polarization). This instantaneous, uniform heating reduces reaction times from hours to minutes, explaining the yield increase to >90%[6].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe quartz vessel, combine 6-amino-1,3-dimethyluracil (1.0 mmol), an aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%).
-
Solvent Addition: Add 5 mL of deionized water. Note: Water's high dielectric constant makes it an optimal microwave absorber[3].
-
Irradiation: Seal the vessel with a Teflon cap. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover) at 100°C for 10–15 minutes with dynamic power modulation (max 200 W).
-
Cooling & Isolation: Cool the vessel rapidly to 25°C using compressed air. The product will precipitate out of the aqueous phase. Filter the solid and wash with cold water.
-
Self-Validation System:
-
Check: Run a TLC (Ethyl Acetate:Hexane 3:7). If starting material persists, do not increase microwave power (which causes over-pressurization). Instead, verify the dielectric constant of your mixture; highly non-polar aldehyde substituents may shield microwave absorption, requiring a 1:1 Water:Ethanol co-solvent adjustment.
-
Protocol B: Ultrasound-Promoted Synthesis in Aqueous Media
Target: Substituted Quinolines via Isatin Condensation. Causality of Experimental Choice: Ultrasonic waves (35 kHz) create alternating high/low-pressure cycles, leading to acoustic cavitation—the violent collapse of microscopic bubbles. This collapse generates localized temperatures of ~5000 K and pressures of ~1000 atm. This intense local energy drives the condensation of isatin and ketones while the bulk solvent remains at room temperature, preventing unwanted aldol side-reactions[4].
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, mix isatin (1.0 mmol) and the desired ketone (1.2 mmol).
-
Catalyst/Medium: Add 5 mL of water and 0.1 mmol of a Basic Ionic Liquid (BIL), such as[bmim]OH. Note: The BIL acts as both a phase-transfer catalyst and a base, pulling hydrophobic substrates into the reactive interface[4].
-
Sonication: Suspend the flask in an ultrasonic cleaning bath (35 kHz). Irradiate at room temperature for 1 to 2 hours.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Self-Validation System:
-
Check: When using unsymmetrical ketones (two different α-protons), check the crude ¹H-NMR. The BIL/Ultrasound protocol should yield a single regioselective quinoline isomer. If a mixture is observed, the ultrasonic probe depth is likely incorrect, causing poor cavitation and forcing the reaction to rely on slower, non-selective bulk interactions.
-
Protocol C: Nanocatalyzed Solvent-Free Synthesis
Target: Polysubstituted Quinolines via Friedländer Condensation. Causality of Experimental Choice: Bulk catalysts suffer from poor mass transfer. Nanocatalysts (e.g., Fe₃O₄ nanoparticles) provide an exponentially larger surface area, maximizing active catalytic sites[5]. Furthermore, the superparamagnetic nature of Fe₃O₄ allows the catalyst to be completely sequestered using a simple external magnet, eliminating tedious chromatographic purification.
Step-by-Step Methodology:
-
Mixing: In a mortar, gently grind 2-aminoaryl ketone (1.0 mmol) and an α-methylene ketone (1.2 mmol) to form a homogenous paste.
-
Catalyst Addition: Add 0.04 g of Fe₃O₄ magnetic nanoparticles. Transfer the solvent-free mixture to a reaction tube.
-
Thermal Activation: Heat the tube in a heating block at 80°C for 30 minutes. The mixture will melt and react.
-
Magnetic Recovery: Upon completion (monitored by TLC), cool the mixture and dissolve the crude product in hot ethanol (10 mL). Place a neodymium magnet against the wall of the flask. The Fe₃O₄ NPs will immediately snap to the wall. Decant the clear ethanol solution containing the product.
-
Self-Validation System:
-
Check: Weigh the recovered Fe₃O₄ nanoparticles after drying. A recovery rate of >95% validates the integrity of the magnetic separation. Run a second synthetic cycle; a yield drop of >5% indicates catalyst poisoning or leaching, requiring catalyst calcination[5].
-
Mechanistic Pathway Visualization
The following diagram illustrates the generalized green catalytic Friedländer condensation pathway, highlighting the critical cyclodehydration step facilitated by high-surface-area nanocatalysts or acoustic cavitation.
Figure 2: Green catalytic Friedländer condensation mechanism for quinoline synthesis.
References
-
[2] Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.[Link]
-
[1] An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. PubMed.[Link]
-
[5] Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
-
[3] A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. [Link]
-
[4] Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. ResearchGate.[Link]
Sources
- 1. An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Use of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol as a drug intermediate
Application Note & Protocol Guide: (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol in Statin Analog Synthesis and Impurity Profiling
Introduction & Scientific Context
(2-Cyclopropyl-4-phenylquinolin-3-yl)methanol (CAS: 2153433-73-7) is a highly specialized quinoline derivative[1]. In commercial pharmaceutical manufacturing, the standard intermediate for Pitavastatin contains a 4-(4-fluorophenyl) moiety. In contrast, this specific compound features an unsubstituted 4-phenyl group[2]. This seemingly minor structural variation—the absence of a single fluorine atom—profoundly alters the molecule's electron density, lipophilicity, and downstream pharmacological profile[2].
In modern drug development, this compound serves a dual, critical purpose:
-
Core Scaffold for Novel Therapeutics: It is the primary building block for synthesizing des-fluoro statin analogs (e.g., Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate). These analogs are actively investigated for altered cholesterol-lowering efficacy, improved solubility, and emerging anticancer properties[2].
-
Analytical Reference Standard: During the industrial synthesis of Pitavastatin, incomplete fluorination of starting materials results in the formation of this des-fluoro derivative[3]. Because it readily co-crystallizes with the active pharmaceutical ingredient (API), it is a critical impurity that must be rigorously quantified to meet ICH Q3A regulatory guidelines[3].
Physicochemical Profiling
Understanding the physical properties of the intermediate is essential for optimizing reaction solvents and chromatographic conditions. The absence of the fluorine atom slightly reduces the overall polarity compared to its fluorinated counterpart.
Table 1: Key Physicochemical Properties [1]
| Property | Value | Impact on Experimental Design |
|---|---|---|
| Molecular Formula | C₁₉H₁₇NO | Dictates mass spectrometry (MS) target mass. |
| Molecular Weight | 275.34 g/mol | Used for precise molar equivalent calculations. |
| Exact Mass | 275.1310 Da | Critical for High-Resolution MS (HRMS) validation. |
| XLogP3 | 3.5 | Indicates high lipophilicity; requires non-polar extraction solvents. |
| Topological Polar Surface Area | 33.1 Ų | Suggests excellent membrane permeability for downstream analogs. |
Application I: Synthesis of Des-Fluoro Pitavastatin Analogs
Causality of Experimental Choices
To convert the methanol intermediate into a biologically active statin, the primary hydroxyl group must first be oxidized to an aldehyde[4]. We specifically utilize activated Manganese Dioxide (MnO₂) or a Swern Oxidation rather than harsh oxidants (like KMnO₄). Why? Harsh oxidants will over-oxidize the alcohol directly to a carboxylic acid, rendering the subsequent carbon-carbon bond formation impossible, and may also cause N-oxidation of the sensitive quinoline core.
The resulting quinoline-3-carbaldehyde is then subjected to a Wittig or Horner-Wadsworth-Emmons (HWE) olefination with a chiral side-chain precursor[4]. This reaction is conducted at cryogenic temperatures (-78°C) using a strong base (e.g., n-Butyllithium)[4]. The low temperature is a thermodynamic control mechanism designed to maximize the formation of the biologically active (E)-alkene isomer, minimizing the therapeutically inactive (Z)-isomer byproduct[4].
Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow from the methanol intermediate to the des-fluoro statin analog.
Protocol 1: Oxidation and Olefination (Self-Validating Workflow)
Step 1: Controlled Oxidation
-
Dissolve 10.0 mmol of (2-Cyclopropyl-4-phenylquinolin-3-yl)methanol in 50 mL of anhydrous dichloromethane (DCM).
-
Add 50.0 mmol (5 eq) of activated MnO₂. Stir at room temperature for 12 hours under an inert argon atmosphere.
-
Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the highly fluorescent starting material spot (under 254 nm UV) is entirely consumed.
-
Filter the suspension through a Celite pad to remove manganese waste, and concentrate the filtrate in vacuo to yield the aldehyde.
Step 2: Wittig Olefination [4]
-
In a flame-dried flask, dissolve the chiral phosphonium ylide precursor (12.0 mmol) in 40 mL anhydrous THF.
-
Cool the system to -78°C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (12.5 mmol, 2.5 M in hexanes) and stir for 30 minutes to generate the ylide.
-
Slowly cannulate the aldehyde (from Step 1) dissolved in 10 mL THF into the reaction mixture.
-
Allow the reaction to slowly warm to room temperature over 4 hours.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate the (E)-isomer.
Pharmacological Mechanism of the Synthesized Analog
Once synthesized, the des-fluoro statin analog functions as a competitive inhibitor of HMG-CoA reductase[2]. The removal of the fluorine atom from the 4-phenyl ring alters the dihedral angle of the quinoline core within the enzyme's active site. This structural shift not only inhibits the conversion of HMG-CoA to mevalonate (halting cholesterol synthesis) but has also demonstrated secondary effects, such as inducing apoptosis and disrupting cell cycle progression in specific cancer cell lines[2].
Caption: Mechanism of competitive HMG-CoA reductase inhibition by the des-fluoro statin analog.
Application II: Analytical Reference Standard for Impurity Profiling
Causality of Experimental Choices
In commercial Pitavastatin production, the des-fluoro methanol intermediate can carry over into the final API[3]. Because the structural difference is merely a single fluorine atom, the impurity shares a nearly identical polarity profile with the API, making standard isocratic chromatography ineffective. We employ a Gradient Reverse-Phase HPLC (RP-HPLC) method. The gradient gradually increases the organic modifier (acetonitrile), exploiting the minute difference in LogP (hydrophobicity) between the fluorinated API and the des-fluoro impurity to achieve baseline separation.
Table 2: Optimized RP-HPLC Gradient Parameters
| Time (min) | Mobile Phase A (0.1% TFA in Water) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 75% | 25% | 1.0 |
| 15.0 | 45% | 55% | 1.0 |
| 25.0 | 20% | 80% | 1.0 |
| 30.0 | 75% | 25% | 1.0 |
Protocol 2: RP-HPLC Method for Des-Fluoro Impurity Detection
Step 1: Standard and Sample Preparation
-
Reference Standard: Accurately weigh 5.0 mg of (2-Cyclopropyl-4-phenylquinolin-3-yl)methanol reference standard. Dissolve in 50 mL of Methanol:Water (50:50 v/v) to create a 100 µg/mL stock solution.
-
API Sample: Dissolve 50.0 mg of the Pitavastatin API batch in 50 mL of the same diluent (1000 µg/mL).
Step 2: Chromatographic Execution
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: Maintained strictly at 30°C to prevent retention time drift.
-
Detection: UV absorbance at 245 nm (optimal isosbestic point for quinoline derivatives).
-
Injection Volume: 10 µL.
Step 3: System Suitability Test (SST) & Validation Self-Validating Metric: Before analyzing the API batch, inject a resolution mixture containing both Pitavastatin and the des-fluoro impurity. The system is only deemed "valid" if the Resolution Factor (Rs) is ≥ 2.0 . The des-fluoro impurity will typically elute slightly after the fluorinated API due to its altered dipole moment and hydrophobic interaction with the C18 stationary phase.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 125390492, (2-Cyclopropyl-4-phenyl-3-quinolyl)methanol". PubChem. Available at: [Link]
-
Intlab. "(2-CYCLOPROPYL-4-PHENYLQUINOLIN-3-YL)METHANOL Product Specifications". International Laboratory USA. Available at: [Link]
Sources
Application of Quinoline Derivatives in Cancer Research: A Technical Guide for Researchers
The quinoline scaffold, a fused heterocyclic aromatic system, represents a cornerstone in medicinal chemistry, particularly in the discovery and development of novel anticancer agents. Its versatile structure allows for diverse chemical modifications, leading to a plethora of derivatives with a wide range of biological activities.[1][2] Several quinoline-based compounds, such as Bosutinib, Lenvatinib, and Cabozantinib, have already been approved for clinical use, underscoring the therapeutic potential of this chemical class.[3] This technical guide provides an in-depth exploration of the application of quinoline derivatives in cancer research, offering detailed protocols for their evaluation and insights into their mechanisms of action.
Core Anticancer Mechanisms of Quinoline Derivatives
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[4][5] Understanding these mechanisms is crucial for the rational design of new derivatives and for identifying their potential therapeutic applications. The primary modes of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as topoisomerases and kinases.[2][3][5]
Induction of Apoptosis
A predominant mechanism of action for many quinoline-based anticancer agents is the induction of apoptosis, or programmed cell death.[5][6] This is a critical process for eliminating cancerous cells. Quinoline derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5] A common mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[7] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a cascade of caspases (like caspase-9 and the executioner caspase-3) that dismantle the cell.[6][8]
Signaling Pathway: Quinoline-Induced Apoptosis
Caption: General mechanism of quinoline-induced cell cycle arrest.
Inhibition of Topoisomerases
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. [9]Cancer cells, with their high proliferation rates, are particularly dependent on these enzymes. Some quinoline derivatives act as topoisomerase "poisons," stabilizing the transient covalent complex between the enzyme and DNA. [10][11]This leads to the accumulation of DNA strand breaks, which, if not repaired, trigger apoptotic cell death. [12]Both topoisomerase I and II can be targeted by different quinoline compounds. [9]
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways controlling cell growth, proliferation, and survival. [13]Dysregulation of kinase activity is a common feature of many cancers. Quinoline derivatives have been successfully developed as inhibitors of various kinases, including receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and non-receptor tyrosine kinases like Src and Abl. [14][15]By blocking the ATP-binding site of these kinases, quinoline derivatives can inhibit downstream signaling pathways crucial for tumor growth and angiogenesis. [15]
Experimental Protocols for In Vitro Evaluation
A systematic in vitro evaluation is essential to characterize the anticancer potential of novel quinoline derivatives. The following protocols provide step-by-step methodologies for key assays.
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [16]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. [17][18] Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Quinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO) [11]* Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate overnight. [11]2. Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO). [11]3. Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2. [11][19]4. MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [16]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [19]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [11]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [20]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity. [20] Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells with the quinoline derivative for a predetermined time. Collect both adherent and floating cells.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS. [5]3. Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. [21]4. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [5][21]5. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. [5]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. [22]This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [14] Materials:
-
Treated and untreated cancer cells
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL) [23]* Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes. [22][23]3. Washing: Centrifuge the fixed cells and wash twice with PBS. [22]4. RNase Treatment: Resuspend the pellet in a solution containing RNase A to degrade RNA and ensure only DNA is stained. [23]5. PI Staining: Add PI solution and incubate at room temperature for 5-10 minutes. [22]6. Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample. [22]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of selected quinoline derivatives against various human cancer cell lines. These IC50 values are crucial for comparing the potency of different compounds and for selecting lead candidates for further development.
Table 1: Cytotoxic Activity (IC50, µM) of Representative Quinoline Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 55 | HL-60 | Leukemia | 19.88 ± 3.35 (µg/ml) | [1] |
| U937 | Leukemia | 43.95 ± 3.53 (µg/ml) | [1] | |
| Compound 11 | MCF-7 | Breast Cancer | 29.8 | [1] |
| Compound 28 | Recombinant Top1 | - | 0.029 ± 0.04 | [24] |
| Compound 2a | HCT116 | Colon Cancer | Submicromolar | [25] |
| Compound 6a | MDA-MB-468 | Breast Cancer | 2-20 | [9] |
| Cisplatin (Ref.) | MDA-MB-468 | Breast Cancer | 5 | [9] |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Conclusion
Quinoline derivatives represent a highly promising and versatile class of compounds in cancer research. Their ability to target multiple, critical cellular pathways provides a strong rationale for their continued development as anticancer therapeutics. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of novel quinoline derivatives, from initial screening to detailed mechanistic studies. A thorough understanding of their mechanisms of action, coupled with rigorous in vitro evaluation, will be instrumental in advancing these promising agents from the laboratory to the clinic.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
- Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019, March 21). Journal of Medicinal Chemistry.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, July 18). Molecules.
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021, February 1). Mini-Reviews in Medicinal Chemistry.
- Unraveling the Anticancer Potential of Quinoline Derivatives: A Technical Overview. (n.d.). Benchchem.
- Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.).
- Annexin V-FITC Kit Protocol. (n.d.). Hello Bio.
- Application Notes: Protocol for Testing Anticancer Activity of Quinoline Deriv
- Annexin V detection protocol for apoptosis. (n.d.). Abcam.
- In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide. (n.d.). Benchchem.
- New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evalu
- Annexin V-FITC Apoptosis Kit. (n.d.). Abnova.
- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026, February 16).
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry.
- Apoptosis western blot guide. (n.d.). Abcam.
- Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Indigo Biosciences.
- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). ACS Omega.
- MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB p
- MTT assay protocol. (n.d.). Abcam.
- MTT Assay Protocol for Cell Viability and Prolifer
- Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- Quinoline-chalcone hybrids that induce cell cycle arrest and apoptosis. (n.d.).
- PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). Molecules.
- The half maximal inhibitory concentrations (IC50) of quinoline... (n.d.).
- RESEARCH ARTICLE Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. (2022, November 10).
- DNA cleavage assay for the identification of topoisomerase I inhibitors. (n.d.).
- Western blot analysis for determination of Bax:Bcl-2 ratio and... (n.d.).
- Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. (2021, September 12). Pharmaceutical Sciences.
- Western blot analysis of apoptosis related proteins, BAX and BCL2, and... (n.d.).
- Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applic
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). PeerJ.
- Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Treatments (24 h). (n.d.).
- Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.
- Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. (2024, August 7). RSC Publishing.
- Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019, March 21).
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Annexin V-FITC Kit Protocol [hellobio.com]
- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchhub.com [researchhub.com]
- 19. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation [mdpi.com]
Antifungal Evaluation of Fluorinated Quinoline Analogs: Application Notes and Protocols
Introduction: The Strategic Advantage of Fluorine in Quinoline-Based Antifungal Discovery
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including potent antifungal properties.[3][4][5][6][7][8][9][10] The strategic incorporation of fluorine atoms into the quinoline ring system can dramatically enhance the antifungal potential of these analogs. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical and biological properties.[11][12][13][14] This includes improving metabolic stability by blocking sites of enzymatic degradation, increasing binding affinity to target proteins through unique electronic interactions, and fine-tuning lipophilicity to enhance membrane permeability.[12][13][14] These modifications can lead to compounds with superior potency, selectivity, and pharmacokinetic profiles.[12]
This technical guide provides a comprehensive overview and detailed protocols for the in-vitro evaluation of novel fluorinated quinoline analogs for their antifungal activity. We will delve into the rationale behind each experimental step, ensuring a thorough understanding of the methodologies for researchers, scientists, and drug development professionals.
I. Foundational Antifungal Susceptibility Testing: The Broth Microdilution Assay
The cornerstone of antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[15] This is a critical parameter that informs the concentrations to be tested in subsequent, more complex assays.[15] The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for broth microdilution antifungal susceptibility testing of both yeasts (M27) and filamentous fungi (M38-A2), which serve as the gold standard in the field.[16][17][18][19][20]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27/M38-A2)
Objective: To determine the MIC of fluorinated quinoline analogs against planktonic fungal cells.
Principle: A standardized fungal inoculum is exposed to serial dilutions of the test compounds in a 96-well microtiter plate. Following incubation, the wells are visually or spectrophotometrically assessed for fungal growth inhibition.
Materials and Reagents:
-
Fluorinated quinoline analogs
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sabouraud Dextrose Agar (SDA) plates
-
96-well flat-bottom microtiter plates
-
Spectrophotometer (optional, for spectrophotometric reading)
-
0.5 McFarland standard
-
Dimethyl sulfoxide (DMSO) for compound solubilization
Workflow:
Caption: Workflow for the antifungal time-kill assay.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Prepare a standardized fungal suspension as described in Protocol 1, aiming for a starting inoculum of 1-5 x 10^5 CFU/mL in RPMI 1640 medium. [15]
-
-
Assay Setup:
-
Prepare test tubes or flasks containing RPMI 1640 medium with the desired concentrations of the fluorinated quinoline analogs (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC). [15] * Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum. [15]Fungistatic activity is generally defined as a <3-log10 reduction in CFU/mL. [15] Data Presentation:
-
| Time (h) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 16x MIC (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.5 | 4.8 | 4.2 | 3.5 |
| 8 | 6.2 | 4.5 | 3.1 | <2.0 |
| 12 | 7.0 | 4.3 | <2.0 | <2.0 |
| 24 | 7.8 | 4.2 | <2.0 | <2.0 |
Note: A result of <2.00 log₁₀ CFU/mL indicates that the count was below the limit of detection.
III. Evaluating Activity Against Fungal Biofilms
Fungal biofilms are complex, surface-associated communities of cells encased in an extracellular matrix. [22]Biofilms exhibit increased resistance to antimicrobial agents and are a significant cause of persistent infections. [22]Therefore, evaluating the efficacy of novel compounds against biofilms is crucial.
Protocol 3: Biofilm Inhibition and Disruption Assays
Objective: To assess the ability of fluorinated quinoline analogs to prevent biofilm formation and disrupt pre-formed biofilms.
Principle: Fungal biofilms are grown in 96-well plates. For inhibition assays, compounds are added at the time of inoculation. For disruption assays, compounds are added to mature biofilms. Biofilm biomass is then quantified using the crystal violet (CV) assay, which stains the total biomass, or the XTT assay, which measures metabolic activity. [23][24] Materials and Reagents:
-
All materials from Protocol 1
-
Crystal Violet solution (0.1% w/v)
-
33% Acetic acid
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Microplate reader
Workflow for Biofilm Assays:
Caption: General workflow for biofilm quantification assays.
Step-by-Step Procedure for Crystal Violet (CV) Assay:
-
Biofilm Formation:
-
Add standardized fungal inoculum to the wells of a 96-well plate and incubate at 37°C for 24-48 hours to allow biofilm formation. For inhibition assays, add compounds at the time of inoculation. For disruption assays, add compounds to the mature biofilms and incubate for a further 24 hours.
-
-
Washing:
-
Carefully aspirate the medium and wash the wells with PBS to remove non-adherent cells.
-
-
Staining:
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. [22] * Remove the crystal violet solution and wash the wells with water.
-
-
Solubilization and Quantification:
-
Add 33% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570-595 nm using a microplate reader. [24] Step-by-Step Procedure for XTT Assay:
-
-
Biofilm Formation and Treatment:
-
Follow step 1 as for the CV assay.
-
-
Washing:
-
Wash the biofilms with PBS.
-
-
XTT Reaction:
-
Prepare the XTT/menadione solution according to the manufacturer's instructions.
-
Add the XTT/menadione solution to each well and incubate in the dark at 37°C for 2-4 hours.
-
-
Quantification:
| Compound | Concentration (µg/mL) | % Biofilm Inhibition | % Biofilm Disruption |
| Analog FQ-1 | 1 | 25 | 10 |
| 4 | 60 | 35 | |
| 16 | 95 | 70 | |
| Analog FQ-2 | 1 | 15 | 5 |
| 4 | 45 | 20 | |
| 16 | 80 | 50 |
IV. Preliminary Mechanistic Insights
While the primary focus of this guide is on phenotypic screening, preliminary experiments can provide valuable insights into the potential mechanism of action of your fluorinated quinoline analogs. Some quinoline derivatives have been shown to disrupt the mitochondrial electron transport chain or interfere with cell membrane integrity. [4][5][7][29] Potential Signaling Pathway Disruption:
Many antifungal agents target the fungal cell membrane by interfering with ergosterol biosynthesis. [30]While not specific to all quinolines, this is a common antifungal mechanism.
Caption: Potential mechanism of action via ergosterol biosynthesis inhibition.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in-vitro antifungal evaluation of novel fluorinated quinoline analogs. By systematically determining the MIC, assessing fungicidal versus fungistatic activity, and evaluating efficacy against biofilms, researchers can effectively identify promising lead compounds for further development. The unique properties conferred by fluorine make this class of compounds particularly exciting in the ongoing search for new and more effective antifungal therapies.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Zhou, L., et al. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 67(41), 11340-11353. [Link]
-
Stepien, K. M. (2015). Developing a Crystal Violet Assay to Quantify Biofilm Production Capabilities of Staphylococcus aureus. CORE. [Link]
-
Brady, R. A., et al. (2019). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
-
BMG Labtech. (2022). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3684-3688. [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2016). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 1508, 145-154. [Link]
-
Zhou, L., et al. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. PubMed. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
bio-protocol. (2026). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Plate. [Link]
-
CLSI. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. ACS Publications. [Link]
-
CLSI. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
-
Wang, M., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]
-
ResearchGate. (2019). Design, Synthesis and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids | Request PDF. [Link]
-
Patel, R., et al. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Journal of Pharmaceutical Research International, 33(36A), 1-10. [Link]
-
CLSI. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]
-
Cleff, M. B., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Ciência Rural, 38(6), 1648-1651. [Link]
-
Citterio, B., et al. (2019). Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. Microorganisms, 7(3), 77. [Link]
-
Meireles, L. R., et al. (2008). Improvement of XTT assay performance for studies involving Candida albicans biofilms. Brazilian Dental Journal, 19(4), 364-368. [Link]
-
CLSI. (2020). M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]
-
Meireles, L. R., et al. (2008). Improvement of XTT assay performance for studies involving Candida albicans biofilms. Brazilian Dental Journal, 19(4), 364-368. [Link]
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. [Link]
-
Roehm, N. W., et al. (1991). Uses and Limitations of the XTT Assay in Studies of Candida Growth and Metabolism. Journal of Clinical Microbiology, 29(8), 1648-1653. [Link]
-
Scribd. (n.d.). CLSI M27: Antifungal Testing Standards | PDF | Infection | Microbiology. [Link]
-
Pierce, C. G., et al. (2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. International Journal of Antimicrobial Agents, 48(3), 337-340. [Link]
-
Yang, X., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(42), 12515-12527. [Link]
-
Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212. [Link]
-
ResearchGate. (n.d.). Some commercialized pesticides or drugs with fluorinated quinoline derivatives. [Link]
-
de Almeida, J. R., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Scientific Reports, 10(1), 12891. [Link]
-
Vazquez, J. A., et al. (2013). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 57(6), 2883-2885. [Link]
-
ResearchGate. (n.d.). (PDF) Quinoline-Based Antifungals. [Link]
-
Musiol, R., et al. (2019). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. Future Medicinal Chemistry, 11(17), 2263-2287. [Link]
-
ResearchGate. (n.d.). Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value. [Link]
-
ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs. [Link]
-
ResearchGate. (n.d.). Recent update on antibacterial and antifungal activity of quinoline scaffolds. [Link]
-
ResearchGate. (n.d.). Selected quinoline derivatives with antifungal activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apjhs.com [apjhs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 14. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. njccwei.com [njccwei.com]
- 20. scribd.com [scribd.com]
- 21. journals.asm.org [journals.asm.org]
- 22. ableweb.org [ableweb.org]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. bmglabtech.com [bmglabtech.com]
- 25. mdpi.com [mdpi.com]
- 26. scispace.com [scispace.com]
- 27. scielo.br [scielo.br]
- 28. journals.asm.org [journals.asm.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent-Driven Regioselectivity in Quinoline Synthesis
Welcome to the Technical Support Center for heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals facing regiochemical challenges during quinoline scaffold construction. By understanding the thermodynamic and kinetic parameters dictated by solvent environments, you can precisely control the regioselectivity of your syntheses.
Part 1: Core Principles of Solvent-Mediated Regiocontrol
Q: How does solvent choice fundamentally alter regioselectivity in quinoline synthesis? A: Solvent effects govern regioselectivity through two primary mechanisms: thermodynamic vs. kinetic control (dictated by solvent boiling point) and transition-state stabilization (dictated by solvent polarity and hydrogen-bond donicity).
For instance, in the condensation of anilines with β-ketoesters, the reaction pathway bifurcates based on the thermal energy provided by the solvent. Low-boiling solvents (~140 °C) trap the kinetic Knorr intermediate, yielding 2-hydroxyquinolines. Conversely, high-boiling inert solvents like diphenyl ether (~250 °C) provide the activation energy required for the electrocyclic ring closure to the thermodynamic Conrad-Limpach product (4-hydroxyquinolines)[1][2].
Q: Why is Hexafluoroisopropanol (HFIP) frequently recommended for challenging Friedländer syntheses? A: HFIP is a highly polar, strongly hydrogen-bond donating ( α=1.96 ), yet poorly nucleophilic solvent. When using unsymmetrical ketones in the Friedländer synthesis, HFIP stabilizes the highly polarized transition states during the initial aldol condensation and subsequent cyclization. This stabilization directs the enolization selectively, favoring the 2-substituted quinoline over the 3-substituted isomer, while its low nucleophilicity prevents unwanted solvent-trapping side reactions[3].
Part 2: Troubleshooting Guide & FAQs
Issue: I am attempting a Friedländer synthesis with an unsymmetrical methyl ketone, but I am getting a nearly 1:1 mixture of 2-substituted and 3-substituted quinoline regioisomers.
-
Root Cause: In non-polar aprotic solvents (e.g., toluene) or under standard basic conditions, the enolization of the unsymmetrical ketone is unselective. This leads to mixed aldol attacks on the 2-aminobenzaldehyde, destroying regiocontrol[4][5].
-
Solution: Switch to a highly polar protic solvent system (such as HFIP or an ethanol/water mix) or utilize an ionic liquid (e.g., [Hbim]BF₄). These solvents enforce strict regiocontrol by stabilizing the less sterically hindered enolate via hydrogen bonding, pushing the regiomeric ratio (C2:C3) to >95:5[5].
Issue: My Conrad-Limpach reaction is yielding less than 30% of the 4-hydroxyquinoline, with significant decomposition and unreacted Schiff base.
-
Root Cause: The electrocyclic ring closure of the β-aminoacrylate (Schiff base) intermediate is the rate-determining step and requires temperatures exceeding 200 °C. If you are running the reaction neat or in a standard refluxing solvent (like ethanol or toluene), the reaction cannot reach the necessary activation energy[1][6].
-
Solution: Utilize a high-boiling, inert solvent such as diphenyl ether (Dowtherm A) or mineral oil. This allows the reaction mixture to be heated to 250 °C, ensuring efficient heat transfer without solvent degradation, which can increase yields to >90%[1][6].
Issue: During a cascade annulation to form 1,3-diazaheterocycle-fused quinolines, I am observing defluorination but no cyclization.
-
Root Cause: The use of protic solvents (like ethanol or water) in base-catalyzed cascade reactions can prematurely quench the anionic intermediates or competitively solvate the base, halting the cyclization step[7].
-
Solution: Switch to an aprotic solvent like 1,4-dioxane. Aprotic solvents leave the nucleophilic intermediates unsolvated and highly reactive, driving the intramolecular cyclization to completion[7].
Part 3: Experimental Protocols
Protocol A: High-Temperature Conrad-Limpach Cyclization (Thermodynamic Control)
This protocol ensures the selective formation of 4-hydroxyquinolines over 2-hydroxyquinolines.
-
Enamine Formation: Combine the aniline (1.0 equiv) and β-ketoester (1.1 equiv) in a round-bottom flask with a catalytic amount of glacial acetic acid.
-
Self-Validation Step: The initial heterogeneous suspension will transition to a clear, homogeneous solution as the Schiff base forms. Monitor water evolution via a Dean-Stark trap; the cessation of water droplets validates the completion of condensation.
-
-
Solvent Preparation: In a separate three-neck flask, heat 10 volumes of diphenyl ether to 250 °C under a nitrogen atmosphere.
-
Thermal Cyclization: Add the isolated enamine dropwise to the pre-heated diphenyl ether.
-
Self-Validation Step: Upon addition, an immediate evolution of ethanol vapor should be observed, and the solution will darken.
-
-
Isolation: Cool the mixture to room temperature, then add hexanes (3 volumes).
-
Self-Validation Step: The addition of the non-polar anti-solvent will induce spontaneous crystallization of the 4-hydroxyquinoline, validating successful cyclodehydration. Filter and wash with hexanes to remove residual diphenyl ether.
-
Protocol B: HFIP-Mediated Regioselective Friedländer Synthesis
This protocol utilizes solvent hydrogen-bonding to dictate enolization geometry.
-
Reactant Solvation: Dissolve 2-aminobenzaldehyde (1.0 equiv) and the unsymmetrical ketone (1.2 equiv) in HFIP (0.5 M concentration).
-
Self-Validation Step: HFIP will rapidly dissolve both precursors, forming a highly mobile, clear solution without the need for external heating.
-
-
Catalytic Cyclization: Add a catalytic amount of p-TsOH (5 mol%) and stir at 60 °C for 4 hours.
-
Self-Validation Step: The solution will exhibit a distinct color shift (yellow to deep orange), indicating the formation of the polarized aldol intermediate.
-
-
Workup & Verification: Evaporate HFIP under reduced pressure (recoverable via cold trap) and partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
-
Self-Validation Step: The organic layer will fluoresce under UV light (365 nm), a hallmark of the fully aromatized quinoline core. Crude ¹H NMR will show a distinct singlet around 8.0-8.3 ppm (H-4 of the quinoline), validating the >95:5 regioselectivity.
-
Part 4: Quantitative Data Summaries
Table 1: Solvent & Temperature Effects on Aniline + β-Ketoester Condensation
| Reaction Pathway | Solvent Choice | Operating Temp. | Kinetic/Thermodynamic | Major Regioisomer | Typical Yield |
| Knorr | Neat / Acetic Acid | 100–150 °C | Kinetic Control | 2-Hydroxyquinoline | 50–80% |
| Conrad-Limpach | Mineral Oil | 200–250 °C | Thermodynamic Control | 4-Hydroxyquinoline | 60–85% |
| Conrad-Limpach | Diphenyl Ether | 250 °C | Thermodynamic Control | 4-Hydroxyquinoline | 85–95% |
Table 2: Solvent Influence on Friedländer Regioselectivity (Unsymmetrical Ketones)
| Solvent System | Polarity / H-Bonding | Catalyst | C2-Substituted : C3-Substituted Ratio |
| Toluene | Low / None | Pyrrolidine | 60 : 40 (Poor) |
| 1,4-Dioxane | Low / None | KOH | 55 : 45 (Poor) |
| Ethanol / Water | High / High | Iodine (1 mol%) | 85 : 15 (Good) |
| [Hbim]BF₄ (Ionic Liquid) | High / High | None (100 °C) | >95 : 5 (Excellent) |
| HFIP | Very High / Very High | p-TsOH | >98 : 2 (Excellent) |
Part 5: Visualizations
Decision tree for solvent-directed thermodynamic vs. kinetic control in quinoline synthesis.
Mechanistic pathway of solvent-mediated regioselectivity in the Friedländer synthesis.
Part 6: References
-
Friedländer Quinoline Synthesis – Alfa Chemistry URL:
-
Conrad–Limpach synthesis – Wikipedia URL:
-
Knorr quinoline synthesis – Grokipedia URL:
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine – MDPI URL:
-
Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols – PMC URL:
-
Improving Regioselectivity of Friedländer Quinoline Synthesis – BenchChem URL:
-
Facile Route to the Synthesis of 1,3-Diazahetero-Cycle-Fused [1,2-a]Quinoline Derivatives via Cascade Reactions – ACS Omega / PMC URL:
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Facile Route to the Synthesis of 1,3-Diazahetero-Cycle-Fused [1,2-a]Quinoline Derivatives via Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the reduction of quinoline esters
Welcome to the Technical Support Center for N-Heteroarene Transformations. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the chemoselective reduction of quinoline esters.
I. Core Principles & Troubleshooting FAQs
Q1: Why does my quinoline ester reduction yield complex mixtures or result in ester cleavage? A1: Traditional harsh reducing agents (e.g., LiAlH4 ) or high-pressure transition-metal hydrogenations lack the chemoselectivity required to differentiate between the electron-deficient pyridine ring and the ester carbonyl. When quinolines bearing ester substituents are subjected to standard reduction conditions, the ester group is often competitively reduced or cleaved, leading to complex mixtures[1]. Causality & Solution: To preserve the ester, you must decouple the activation of the heterocycle from the activation of the carbonyl. This is achieved by using mild, bulky hydrogen donors like Ammonia Borane ( H3N⋅BH3 ) or Hantzsch ester (Et-HE). For instance, using a dinuclear rare earth metal (Yttrium) alkyl complex with ammonia borane at 60 °C selectively reduces the quinoline ring while leaving the ester completely intact[1]. Alternatively, metal-free transfer hydrogenation using triflic acid (HOTf) and Hantzsch ester relies on strong proton interactions to specifically activate the quinoline nitrogen, bypassing the ester entirely[2].
Q2: I need to isolate the 1,2-dihydroquinoline ester, but I keep getting the fully reduced 1,2,3,4-tetrahydroquinoline. How do I arrest the reduction? A2: Full reduction to 1,2,3,4-tetrahydroquinoline occurs via a stepwise H+/H− transfer process involving a 1,4-hydride addition followed by tautomerization and a 1,2-hydride addition[3]. Causality & Solution: To arrest the reaction at the 1,2-dihydroquinoline stage, you must physically block the 1,4-addition pathway. This requires a highly specific catalyst framework. Yttrium-based dinuclear rare earth metal alkyl complexes supported by heteroatom-substituted 5,6,7,8-tetrahydroquinolin-8-amino dianionic ligands sterically and electronically govern 1,2-selectivity. The reaction proceeds via a σ -bond metathesis that forms a chelating Y–[ NH2BH2H ] species, which selectively delivers the hydride to the C(2) position[1].
Q3: How do I achieve enantioselective reduction of my quinoline ester without using high-pressure hydrogen gas? A3: While cationic ruthenium catalysts with chiral diamine ligands are highly effective for asymmetric hydrogenation, they often require 10-20 atm of H2 gas[3]. Causality & Solution: For a safer, benchtop-friendly approach, utilize asymmetric transfer hydrogenation (ATH). By pairing a chiral phosphoric acid or a chiral metal catalyst with Hantzsch ester, the catalyst activates the dihydropyridine through hydrogen bonding, creating a rigid transition state that dictates the facial selectivity of the hydride transfer to the quinolinium ion.
II. Validated Experimental Protocols
Every protocol below is designed as a self-validating system , meaning the reaction provides observable physical or spectroscopic feedback to confirm success before proceeding to downstream purification.
Protocol A: Regioselective 1,2-Reduction (Yttrium / Ammonia Borane)
Target: 1,2-Dihydroquinoline Esters
-
Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the quinoline ester derivative (0.5 mmol, 1.0 equiv), H3N⋅BH3 (0.75 mmol, 1.5 equiv), and Yttrium catalyst 2b (2 mol %)[1].
-
Solvent Addition: Dissolve the mixture in anhydrous THF (1.0 mL). Note: Toluene can be substituted if solubility issues arise, as both solvents provide comparable quantitative yields[1].
-
Reaction: Seal the vial and stir at 60 °C for 4 to 10 hours.
-
Self-Validation Check: Pull a 10 μL aliquot for crude 1H NMR. The successful 1,2-reduction is validated by the disappearance of the aromatic C(2)-H proton and the emergence of an aliphatic C(2)- H2 signal, alongside the retention of the ester carbonyl stretch ( ∼1735 cm−1 ) in IR spectroscopy.
-
Workup: Quench with water, extract with ethyl acetate, dry over Na2SO4 , and purify via silica gel chromatography.
Protocol B: Chemoselective Full Reduction (HOTf / Hantzsch Ester)
Target: 1,2,3,4-Tetrahydroquinoline Esters
-
Preparation: To a stirred solution of the quinoline ester (0.5 mmol) in dichloromethane (2.0 mL), add Hantzsch ester (Et-HE, 1.2 equiv)[2].
-
Activation: Add a catalytic amount of Trifluoromethanesulfonic acid (HOTf, 10 mol%).
-
Reaction: Stir under ambient conditions (room temperature) for 2-4 hours.
-
Self-Validation Check: Monitor the reaction via TLC. The oxidation of Hantzsch ester to Hantzsch pyridine acts as an internal stoichiometric validator. The appearance of a highly UV-active, polar baseline spot (the pyridine byproduct) confirms that hydride transfer is actively occurring[4].
-
Workup: Neutralize with saturated NaHCO3 , extract with DCM, and purify via column chromatography.
III. Quantitative Data Summary
The following table synthesizes the optimal parameters for varying reduction targets based on recent catalytic advancements:
| Catalyst System | Hydrogen Source | Target Product | Optimal Temp | Solvent | Typical Yield | Chemoselectivity (Ester Tolerance) |
| Yttrium Complex (2b) | Ammonia Borane | 1,2-Dihydroquinoline | 60 °C | THF / Toluene | 51% - 99% | High (Ester preserved) |
| HOTf (Metal-free) | Hantzsch Ester | 1,2,3,4-Tetrahydroquinoline | Ambient | DCM / THF | Up to 96% | Excellent |
| Boric Acid | Hantzsch Ester | 1,2,3,4-Tetrahydroquinoline | Mild Heating | Various | >90% | High |
| RuCl (Chiral Diamine) | H2 Gas (10-20 atm) | Chiral 1,2,3,4-THQ | 60 °C | Methanol | >90% | Moderate (Requires tuning) |
IV. Mechanistic Workflow
Below is the logical troubleshooting pathway for determining the correct reagents and conditions based on your specific structural target.
Workflow for optimizing chemoselective quinoline ester reduction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction [organic-chemistry.org]
Structure-Activity Relationship (SAR) of Quinoline Analogs: A Comparative Guide
Executive Summary & Rationale
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically anchored by the discovery of quinine and chloroquine. Its planar, lipophilic, and weakly basic nature allows it to readily cross cellular membranes and accumulate in acidic compartments, making it highly effective against intracellular pathogens[1].
This guide provides an objective, data-driven comparison of novel quinoline analogs—specifically focusing on bisquinolines, pyrimidine-hybrids, and isatin-tethered derivatives—against traditional baselines. By analyzing their structure-activity relationships (SAR), we elucidate the causality behind their enhanced efficacy against multidrug-resistant (MDR) Plasmodium falciparum and Mycobacterium tuberculosis.
Mechanistic Causality: The Quinoline Target Pathway
To rationally design novel analogs, one must understand the causality of the quinoline mechanism. For antimalarial applications, the primary target of 4-aminoquinolines is the heme detoxification pathway within the parasite's acidic food vacuole.
Host hemoglobin is degraded by the parasite into toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this into non-toxic hemozoin[2]. Quinolines, being weakly basic, become protonated in the acidic vacuole, trapping them inside. They form π-π stacking complexes with heme dimers, capping the growing hemozoin polymer and leading to a lethal accumulation of oxidative stress and membrane lysis.
Quinoline mechanism: Inhibition of heme biocrystallization leading to parasite death.
Comparative SAR & Efficacy Data
Antimalarial Quinolines: Overcoming Efflux-Mediated Resistance
Resistance to classic 4-aminoquinolines like chloroquine (CQ) is primarily driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug away from the food vacuole.
SAR Insights & Causality:
-
Bisquinolines (Compounds 13 & 17): Symmetrical and unsymmetrical bisquinolines increase the molecule's overall bulk and lipophilicity. This structural modification effectively bypasses the PfCRT efflux pump, restoring low-nanomolar efficacy against multidrug-resistant strains (e.g., Dd2)[3].
-
Pyrimidine-Hybrids (Compound 4i): Incorporating pyrimidine-2-thione moieties at the C4 position drastically enhances potency. The pyrimidine ring introduces additional hydrogen-bond acceptors that stabilize the drug-heme complex, yielding an IC50 of 0.014 μg/mL (significantly outperforming CQ)[4].
Table 1: In Vitro Antimalarial Activity against P. falciparum
| Compound | Target Strain | IC50 | Key Structural Feature | Reference |
| Chloroquine (CQ) | P. falciparum (3D7) | 0.49 μg/mL | Classic 4-aminoquinoline core | [4] |
| Compound 4i | P. falciparum (3D7) | 0.014 μg/mL | Pyrimidine-2-thione moiety at C4 | [4] |
| Compound 13 | P. falciparum (Dd2 - MDR) | 15 nM | Symmetrical bisquinoline | [3] |
| Compound 17 | P. falciparum (Dd2 - MDR) | 28 nM | Unsymmetrical bisquinoline | [3] |
Antitubercular Quinolines: Penetrating the Mycobacterial Envelope
The clinical success of bedaquiline validated the quinoline core for tuberculosis treatment[5]. The primary challenge in TB drug development is penetrating the thick, mycolic acid-rich cell wall of M. tuberculosis.
SAR Insights & Causality:
-
Isatin-Tethered Quinolines (Q8b & Q8h): Tethering the quinoline core to highly lipophilic groups like isatin significantly lowers the Minimum Inhibitory Concentration (MIC). The isatin moiety increases lipophilicity, facilitating superior cell wall penetration, while providing additional binding interactions with mycobacterial targets. Compound Q8b demonstrated a 100-fold enhanced activity over its parent lead[6].
-
Indeno[1,2-c]quinolines (Compound 12): Fusing the quinoline into a rigid indeno system restricts conformational rotation, locking the molecule into an active pharmacophore geometry that yields dual anti-TB and anti-inflammatory properties[5].
Table 2: In Vitro Antitubercular Activity against M. tuberculosis
| Compound | Target Strain | MIC (μg/mL) | Key Structural Feature | Reference |
| Isoniazid (INH) | M. tuberculosis H37Rv | 0.12 - 0.96 | Reference Standard (Prodrug) | [5],[6] |
| Compound 12 | M. tuberculosis H37Rv | 0.96 | Indeno[1,2-c]quinoline core | [5] |
| Compound Q8b | M. tuberculosis H37Rv | 0.06 | Isatin-tethered quinoline | [6] |
| Compound Q8h | M. tuberculosis (XDR) | 3.90 | Halogenated isatin-tether | [6] |
Experimental Validation: Self-Validating Assay Protocols
To objectively compare the efficacy of these analogs, robust, self-validating in vitro assays are required. The following protocols incorporate internal controls to ensure data integrity and calculate assay robustness (Z-factor).
Self-validating in vitro antiplasmodial assay workflow utilizing SYBR Green I.
Protocol 1: In Vitro Antiplasmodial Assay (SYBR Green I Method)
Causality of Design: SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack nuclei, the fluorescence signal is entirely dependent on parasite proliferation, eliminating host background noise[7].
-
Compound Preparation: Dissolve quinoline analogs in 100% DMSO. Perform 3-fold serial dilutions in 96-well microtiter plates. Self-Validation Step: Ensure final DMSO concentration in wells remains <0.5% to prevent solvent-induced erythrocyte toxicity. Include Chloroquine as a positive control and 0.5% DMSO as a negative (vehicle) control.
-
Parasite Seeding: Add synchronized ring-stage P. falciparum parasites to the drug-containing plates to achieve a final 1% parasitemia and 2% hematocrit[7].
-
Incubation: Incubate plates for 72 hours at 37°C in a specialized gas mixture (5% CO₂, 5% O₂, and 90% N₂). Causality: The 72h window covers more than one full intraerythrocytic developmental cycle (approx. 48h), allowing maximum exposure during the highly metabolic trophozoite stage[7].
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well. Incubate in the dark for 1 hour at room temperature.
-
Quantification: Read fluorescence at Ex: 485 nm / Em: 530 nm. Calculate the IC50 using non-linear regression analysis. Self-Validation Step: Calculate the Z-factor between the positive and negative controls; an assay is only validated if Z' > 0.5.
Protocol 2: Resazurin Microtiter Assay (REMA) for M. tuberculosis MIC
Causality of Design: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. This provides a clear, quantifiable colorimetric/fluorometric shift that is far more reliable than visual turbidity assessments for slow-growing mycobacteria.
-
Plate Setup: Dispense 100 µL of Middlebrook 7H9 broth into 96-well plates. Perform serial dilutions of the quinoline analogs. Include Isoniazid (INH) as a positive control and compound-free media as a sterility control.
-
Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to an OD600 of 0.05) to each well.
-
Incubation: Seal plates and incubate at 37°C for 7 days. Causality: Mycobacteria have a slow replication rate; a 7-day initial incubation ensures sufficient biomass generation before viability assessment.
-
Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the quinoline analog that prevents the color change from blue to pink, indicating complete inhibition of mycobacterial metabolism.
References
-
[4] Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - MDPI. 4
-
[5] Discovery of Indeno[1,2-c]quinoline Derivatives as Potent Dual Antituberculosis and Anti-Inflammatory Agents - PMC. 5
-
[3] Designing Novel Bisquinoline Antimalarials from Historical 4-Aminoquinolines - ChemRxiv.3
-
[6] Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis - MDPI. 6
-
[1] Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - ResearchGate. 1
-
[2] Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH. 2
-
[7] In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide - Benchchem.7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents [mdpi.com]
- 5. Discovery of Indeno[1,2-c]quinoline Derivatives as Potent Dual Antituberculosis and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Quinoline Isomers: A Technical Deep Dive for Drug Discovery Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, and its isomers are foundational motifs in medicinal chemistry, giving rise to a vast number of compounds with a broad spectrum of biological activities.[1] The seemingly subtle difference in the placement of the nitrogen atom between quinoline and its structural isomer, isoquinoline, as well as the positioning of substituents on the quinoline ring, profoundly influences their metabolic fate, mechanism of action, and ultimately, their therapeutic potential and toxicological profile.[2][3] This guide provides an in-depth, objective comparison of the biological activities of various quinoline isomers, supported by experimental data, to empower researchers in making informed decisions during the drug discovery and development process.
The Decisive Role of Isomerism: A Tale of Two Cores
At the heart of the comparison lies the fundamental difference in the metabolic pathways of quinoline and isoquinoline.[2] This divergence is a critical determinant of their distinct biological activities, particularly concerning genotoxicity.
Quinoline can be metabolized by cytochrome P450 enzymes to form a reactive quinoline-5,6-epoxide.[2][4] This electrophilic intermediate can covalently bind to essential cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.[2][3] In stark contrast, the metabolism of isoquinoline does not proceed via this genotoxic epoxide pathway, rendering its metabolites generally non-genotoxic.[2][3] This fundamental difference in biotransformation is a crucial consideration in the early stages of drug design and lead optimization.
Below is a diagram illustrating the distinct metabolic pathways of quinoline and isoquinoline.
Caption: Distinct metabolic pathways of quinoline and isoquinoline.
Anticancer Activity: A Game of Substituents and Targets
The anticancer potential of quinoline derivatives is a major focus of research, with numerous compounds demonstrating significant cytotoxicity against a variety of cancer cell lines.[1][5] The isomeric form of the scaffold plays a critical role in this activity. While direct comparisons of the parent quinoline and isoquinoline are less common, studies on their derivatives offer valuable insights into their structure-activity relationships (SAR).
The position of the nitrogen atom influences the molecule's electronic distribution and its ability to interact with biological targets.[6] For instance, one study directly comparing a quinoline derivative to its isoquinoline counterpart found that the isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[6] This suggests that for certain therapeutic targets, the arrangement of the nitrogen atom in the isoquinoline ring may be more favorable for binding and inhibition.[6]
The anticancer effects of quinoline and isoquinoline derivatives are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[6][7]
Key Signaling Pathways in Quinoline/Isoquinoline-Mediated Anticancer Activity:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Several quinoline derivatives have been identified as potent inhibitors of key kinases like PI3K and mTOR, leading to the suppression of tumor growth.[1][8]
-
MAPK/ERK Pathway: This is another critical pathway that governs cell proliferation and survival.[6] Isoquinoline derivatives, in particular, have been shown to modulate this pathway.[9]
Caption: Inhibition of key anticancer signaling pathways by quinoline and isoquinoline derivatives.
Comparative Anticancer Activity Data (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values for various quinoline and isoquinoline derivatives against several cancer cell lines. It is important to note that these are not direct comparisons of the parent isomers but of their derivatives, and the activity is highly dependent on the nature and position of the substituents.
| Compound Type | Derivative | Cell Line | IC50 (µM) | Reference |
| Quinoline | 2-Arylquinoline Derivative | HeLa | 8.3 | [1] |
| Quinoline | 2-Arylquinoline Derivative | PC3 | 31.37 | [1] |
| Quinoline | 4-Anilinoquinoline-3-carbonitrile Derivative | EGFR kinase | 0.0075 | [1] |
| Quinoline | N-alkylated, 2-oxoquinoline derivatives | HEp-2 | 49.01–77.67% inhibition | [5] |
| Quinoline | 7-chloro-4-quinolinylhydrazone derivatives | SF-295, HCT-8, HL-60 | 0.314–4.65 µg/cm³ | [5] |
| Isoquinoline | Isoquinoline Derivative | SKBR3 (HER2-positive breast cancer) | Superior to quinoline counterpart | [6] |
| Isoquinoline | N-imidazopyridine derivative of Noscapine | - | Potent anti-tubulin agent | [7] |
Antimicrobial Activity: A Tale of Two Scaffolds
Both quinoline and isoquinoline scaffolds have served as the foundation for the development of numerous antimicrobial agents.[1][10] While direct comparisons of the parent compounds are not extensively documented, studies on their derivatives highlight the importance of the isomeric core and substituent placement in determining the antimicrobial spectrum and potency.[1][11]
For instance, hybrids of quinoline with other pharmacophores have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1] The position of substituents dramatically influences the antimicrobial activity. A study on positional isomers of mannose-quinoline conjugates revealed that specific isomers exhibit significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus.[11] Furthermore, a series of alkynyl isoquinolines have been reported to be active against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
Comparative Antimicrobial Activity Data (MIC Values)
The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline and isoquinoline derivatives against different microbial strains.
| Compound Type | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline | 9-bromo substituted indolizinoquinoline-5,12-dione derivative | E. coli ATCC25922 | 2 | [12] |
| Quinoline | 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. pyogenes ATCC19615 | 2 | [12] |
| Quinoline | N-methylbenzoindolo[3,2-b]-quinoline derivative | Vancomycin-resistant E. faecium | 4 | [12] |
| Quinoline | 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [13] |
| Isoquinoline | Alkynyl isoquinolines | Methicillin-sensitive S. aureus | 4–16 | [10] |
| Isoquinoline | Alkynyl isoquinolines | MRSA | 4–16 | [10] |
| Isoquinoline | Tricyclic Isoquinoline Derivative | S. aureus | Half the MIC of another derivative | [14] |
Anti-inflammatory Activity: Exploring the Potential
Quinoline derivatives have shown considerable promise as anti-inflammatory agents.[15][16] These compounds can target several key players in the inflammatory cascade, including cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE).[17][18] The anti-inflammatory activity and target specificity are highly dependent on the nature and position of substituents on the quinoline ring.[17][18] For example, quinolines with a carboxamide moiety have displayed TRPV1 antagonism, while those with a carboxylic acid group have shown COX-inhibition.[18]
While the anti-inflammatory properties of quinoline derivatives are well-documented, there is a comparative lack of direct studies evaluating them against their isoquinoline counterparts. This represents a significant area for future research to fully understand the therapeutic potential of both isomeric scaffolds in treating inflammatory conditions.
Experimental Protocols for Biological Activity Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for assessing the key biological activities discussed in this guide.
Workflow for Biological Activity Screening of Quinoline Isomers
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 15. ijirt.org [ijirt.org]
- 16. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 17. researchgate.net [researchgate.net]
- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol vs other statin precursors
An In-Depth Comparative Analysis of Statin Precursors: Evaluating (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol Against Established Synthesis Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics, statins represent a cornerstone of hypercholesterolemia management. Their efficacy in lowering low-density lipoprotein (LDL) cholesterol is directly linked to the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. The industrial-scale synthesis of these complex molecules is a feat of modern medicinal chemistry, hinging on the efficient and high-yield production of key chiral precursors.
This guide provides a comparative analysis of established precursors for leading synthetic statins—atorvastatin, rosuvastatin, and pitavastatin—against the hypothetical precursor, (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol. A thorough review of scientific literature indicates that (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol is not a recognized intermediate in the synthesis of any commercially available statin. Therefore, this analysis will proceed by first elucidating the established synthetic routes and their validated precursors. We will then deconstruct the structure of the hypothetical quinoline-based molecule to evaluate its theoretical viability and synthetic challenges in comparison to these proven intermediates.
Part 1: The Foundation of Statin Synthesis - Established Precursors
The synthesis of synthetic statins like atorvastatin, rosuvastatin, and pitavastatin relies on the construction of a highly functionalized heptanoic acid or heptenoate side chain, which is crucial for binding to HMG-CoA reductase. This side chain is typically introduced via a key chiral building block.
Atorvastatin and its Core Precursors
Atorvastatin (Lipitor®) is distinguished by its pyrrole core. A pivotal moment in its synthesis is the Paal-Knorr condensation, which forms this central ring system. The key precursors for this reaction are:
-
1,4-dicarbonyl compound : This component provides the backbone of the pyrrole ring.
-
Amino-diol derivative : A chiral amine containing the dihydroxyheptanoate side chain, which is critical for the drug's activity. The synthesis of this chiral fragment is a significant undertaking.
A common and critical intermediate for atorvastatin synthesis is the tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate , often referred to as the "chiral side chain." This molecule contains the necessary stereochemistry for the final drug's efficacy.
Rosuvastatin and its Pyrimidine Core
Rosuvastatin (Crestor®) features a pyrimidine core. Its synthesis often involves the Knoevenagel condensation. Key precursors include:
-
A pyrimidine aldehyde : This provides the heterocyclic core of the molecule.
-
A chiral phosphonium ylide or a corresponding phosphonate ester : This component is used to install the dihydroxyheptenoate side chain with the correct E-olefin geometry and stereochemistry. A widely used precursor is a chiral building block derived from the Roche ester.
Pitavastatin and its Quinoline Scaffolding
Pitavastatin (Livalo®) is structurally the most relevant to our hypothetical molecule as it contains a quinoline ring system. Its synthesis often involves:
-
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde : This is a late-stage intermediate that already contains the fully formed heterocyclic core.
-
A chiral Wittig-type reagent or a similar synthon : This is used to introduce the dihydroxyheptenoate side chain onto the quinoline aldehyde.
Part 2: Deconstructing (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol
The proposed molecule, (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol, shares the quinoline core with pitavastatin. However, there are critical structural differences and a lack of a clear synthetic pathway to any known statin.
Structural Analysis and Comparison
Let's compare the structure of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol with the key pitavastatin intermediate, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde.
| Feature | (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol | 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | Relevance to Statin Synthesis |
| Core Heterocycle | Quinoline | Quinoline | Provides the main scaffold for pitavastatin. |
| C2-Substituent | Cyclopropyl | Cyclopropyl | Identical; important for binding interactions. |
| C4-Substituent | Phenyl | 4-Fluorophenyl | The fluorine atom on the phenyl ring is a critical feature of pitavastatin, enhancing its potency. The lack of this fluorine is a significant deviation. |
| C3-Substituent | Methanol (-CH₂OH) | Aldehyde (-CHO) | This is the most critical difference. The aldehyde is an electrophilic center, primed for C-C bond formation (e.g., via a Wittig reaction) to attach the heptenoate side chain. The methanol group is a nucleophile and would require an additional oxidation step to be converted to the necessary aldehyde, adding complexity and cost to the synthesis. |
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of established statin synthesis compared to a hypothetical route involving the user's proposed molecule.
Benchmarking new quinoline derivatives against known anticancer agents
Title: Benchmarking Next-Generation Quinoline Derivatives Against Standard Anticancer Agents: A Comprehensive Comparative Guide
Introduction Quinoline and its derivatives have emerged as a privileged scaffold in oncology, demonstrating versatile pharmacological activities including topoisomerase inhibition, DNA intercalation, and kinase modulation[1][2]. As drug resistance and severe toxicities limit the clinical efficacy of classical chemotherapeutics like doxorubicin and cisplatin, researchers are aggressively benchmarking novel quinoline analogs against these standards[3][4]. This guide provides a rigorous, data-driven framework for evaluating new quinoline derivatives, detailing the mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols required for preclinical validation.
Mechanistic Divergence and Target Specificity
While classical agents like doxorubicin primarily act via DNA intercalation and topoisomerase II poisoning, and cisplatin via DNA crosslinking, novel quinoline derivatives often exhibit multi-target mechanisms[1][4]. For instance, certain 4-amino-7-substituted quinolines and 8-hydroxyquinoline-5-sulfonamides not only intercalate DNA but also inhibit specific kinases (e.g., PAK1, Pim-1) and modulate the expression of apoptotic regulators like BCL-2 and BAX[1][5]. Understanding this mechanistic divergence is the first step in establishing a logical benchmarking framework.
Fig 1. Comparative signaling pathways of quinolines versus standard agents.
Quantitative Benchmarking: Efficacy and Selectivity
A critical metric in anticancer drug development is the Selectivity Index (SI), defined as the ratio of the IC50 in normal cells to the IC50 in cancer cells[6]. A compound with high cytotoxicity but a low SI is a non-specific toxin, not a viable drug candidate. Recent studies have identified quinoline derivatives that significantly outperform doxorubicin and cisplatin in both potency and selectivity[3][5].
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Selected Quinoline Derivatives vs. Standard Agents
| Compound Class / Specific Agent | Target Cell Line | IC50 (µM) | Reference Standard | Standard IC50 (µM) | Key Observation |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung) | ~1.5 - 2.0 | Cisplatin / Doxorubicin | ~2.5 - 5.0 | Comparable efficacy to standards; no toxicity in normal HFF-1 cells up to 100 µM[5]. |
| 4-amino, 7-substituted-quinolines (Compounds 37-40) | MCF-7 (Breast) | < 1.0 | Doxorubicin | ~1.5 - 2.0 | Twice to thrice as potent as doxorubicin[3]. |
| Quinoline derivative 91b1 | AGS, KYSE150 | < 2.0 | Cisplatin (CDDP) | ~3.0 - 5.0 | Lower MTS50 than CDDP; acts via downregulation of Lumican[4]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, benchmarking must employ orthogonal assays. If a compound demonstrates high cytotoxicity via a metabolic assay, it must be validated by flow cytometry to confirm the mechanism of cell death (apoptosis vs. necrosis), and further corroborated by molecular profiling (e.g., Western blot for caspase cleavage)[5][7].
Fig 2. Self-validating experimental workflow for benchmarking anticancer agents.
Protocol A: High-Throughput Cytotoxicity and Selectivity Assessment (MTS Assay)
Causality Note: We recommend the MTS assay over the traditional MTT assay for benchmarking. MTS is bioreduced by cells into a soluble formazan product, eliminating the need for a post-incubation solubilization step (e.g., DMSO addition). This reduces pipetting errors and standardizes high-throughput benchmarking across multiple cell lines[4].
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) and normal control cells (e.g., HFF-1) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with serial dilutions of the novel quinoline derivative, doxorubicin (positive control 1), and cisplatin (positive control 2) for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours.
-
Quantification: Measure absorbance at 490 nm using a microplate reader[6].
-
Data Analysis: Calculate IC50 values using non-linear regression. Compute the Selectivity Index (SI = IC50_normal / IC50_cancer). An SI > 3 warrants further mechanistic investigation[6].
Protocol B: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Causality Note: Cytotoxicity assays do not differentiate between cytostatic and cytotoxic effects. Annexin V/PI staining identifies whether the IC50 achieved in Protocol A is driven by programmed cell death (apoptosis) or non-specific membrane rupture (necrosis)[7].
-
Treatment: Expose cancer cells to the quinoline derivative at 0.5×, 1×, and 2× the calculated IC50 for 24-48 hours. Include a doxorubicin-treated positive control.
-
Harvesting: Collect both floating (apoptotic) and adherent cells to ensure no late-apoptotic cells are lost. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Analyze via flow cytometry within 1 hour.
-
Orthogonal Validation: Corroborate Annexin V positivity by performing Western blotting for cleaved Caspase-3 and PARP, ensuring the phenotypic observation is backed by definitive molecular markers[5].
Conclusion
Benchmarking new quinoline derivatives requires more than just proving they kill cancer cells. It demands a rigorous, self-validating approach that proves how they kill cancer cells, and why they are superior to existing standards like doxorubicin and cisplatin. By focusing on multi-target kinase inhibition, superior Selectivity Indices, and orthogonal validation, researchers can accelerate the translation of these privileged scaffolds from the bench to the clinic.
Sources
- 1. ijmphs.com [ijmphs.com]
- 2. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview [academia.edu]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Privileged Scaffold Quinoline in Derivatives With Anticancer Potential Mediated by Late Apoptosis | Anticancer Research [ar.iiarjournals.org]
(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol proper disposal procedures
Comprehensive Operational Guide: Safe Handling and Disposal Procedures for (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol
As a Senior Application Scientist, ensuring the safe handling and environmental compliance of complex pharmaceutical intermediates is paramount. (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol is a critical nitrogenous heterocyclic intermediate, frequently encountered as an impurity or precursor in the synthesis of statins like Pitavastatin [1][2]. Because it contains a stable quinoline core, its disposal cannot be treated as standard non-hazardous organic waste.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and ultimate thermal destruction of this compound, grounded in environmental standards and industrial hygiene best practices.
Physicochemical & Hazard Profile
Understanding the molecular behavior of a compound is the first step in designing a robust safety protocol. The lipophilic nature and the stable quinoline ring dictate its environmental persistence and specific handling requirements [2].
Table 1: Physicochemical Data & Operational Implications
| Property | Value / Description | Operational Implication |
|---|---|---|
| CAS Number | 2153433-73-7 [3] | Essential for manifesting waste and regulatory tracking. |
| Molecular Formula | C19H17NO [1] | High carbon/nitrogen ratio requires specific oxygen-rich incineration conditions. |
| Molecular Weight | 275.34 g/mol [1] | Heavy organic powder; prone to settling but can aerosolize if disturbed. |
| Structural Core | Quinoline derivative [2] | Environmental persistence; strictly prohibits aqueous drain disposal [4]. |
| Physical State | Solid [1] | Requires dedicated solid-waste segregation and dust-control measures [5]. |
Risk Assessment & The Causality of Handling
Why do we implement stringent controls for quinoline derivatives?
-
Thermal Stability & Nitrogen Content: The quinoline ring is highly stable. If subjected to incomplete combustion at low temperatures, organonitrogen compounds can release highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx) [6]. Therefore, standard landfilling or low-temperature burning is strictly prohibited.
-
Dust Explosivity & Industrial Hygiene: As a dry pharmaceutical intermediate, aerosolized powders pose both an inhalation hazard (irritation to mucous membranes) and a potential combustible dust risk during scale-up [5]. Handling requires strict industrial hygiene (IH) protocols, including localized exhaust ventilation.
Experimental Protocols: Safe Handling & Spill Response
A self-validating safety system ensures that every action has a verifiable containment outcome.
Protocol 1: Immediate Spill Containment and Neutralization Objective: Prevent aerosolization and environmental release during an accidental powder spill.
-
Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to capture airborne particulates [7].
-
Don Appropriate PPE: Operators must don nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and tightly fitting safety goggles.
-
Causality: Double-gloving ensures that if the outer glove is contaminated during cleanup, the inner glove maintains the dermal barrier during doffing [8].
-
-
Containment via Wetting: Do not dry-sweep the powder, as this promotes aerosolization. Lightly mist the spilled solid with a compatible low-volatility solvent (e.g., a small amount of water or isopropanol) to dampen the powder.
-
Absorption and Collection: Use an inert, non-combustible absorbent material (such as vermiculite or sand) to collect the dampened material [8].
-
Causality: Vermiculite is preferred over cellulose-based paper towels because it minimizes the risk of static discharge and secondary reactions with the organic intermediate.
-
-
Validation & Transfer: Scoop the absorbed mixture using a non-sparking tool into a pre-labeled, sealable high-density polyethylene (HDPE) solid waste container. Self-Validation: Inspect the spill area under appropriate lighting to ensure zero residual powder remains before resuming operations.
Waste Segregation & Disposal Workflow
The ultimate disposal of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol relies on high-temperature controlled incineration [4].
Protocol 2: Routine Waste Segregation and Disposal
-
Segregation at Source:
-
Solid Waste: Place all contaminated consumables (weighing boats, spatulas, gloves) and residual powder into a dedicated "Halogen-Free Organic Solid Waste" drum.
-
Liquid Waste: If the compound is dissolved in organic solvents (e.g., during HPLC analysis or synthesis), collect the effluent in a dedicated "Organic Solvent Waste" carboy.
-
-
Secondary Containment: Store all waste containers in secondary containment trays within a designated Hazardous Waste Storage Area for no longer than 90 days [7].
-
High-Temperature Incineration: Transfer the waste via a certified vendor to a commercial incineration facility.
-
Causality: The incinerator must operate at a minimum of 1000°C (1832°F) with a 2-second retention time. This specific thermal profile is scientifically required to break the robust quinoline ring and ensure >99.99% degradation of the active ingredient, preventing the formation of cyanide gas [6].
-
-
Exhaust Scrubbing: Ensure the incineration facility utilizes alkaline scrubbers to neutralize any generated NOx emissions before atmospheric release [6].
Process Visualization
Below is the logical workflow for the segregation and thermal destruction of this intermediate.
Workflow for the segregation, storage, and thermal destruction of quinoline-derivative waste.
References
-
IntLab. "(2-CYCLOPROPYL-4-PHENYLQUINOLIN-3-YL)METHANOL." IntLab.org. [Link]
-
ChemSrc. "2153433-73-7_(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol." ChemSrc.com. [Link]
-
PubChem. "Quinoline | C9H7N | CID 7047." National Institutes of Health (NIH). [Link]
-
Srini Chem. "Safety, Handling & Uses of CAS 3680-69-1 in Pharmaceutical Synthesis." SriniChem.com. [Link]
-
University of Georgia (UGA). "Propargylbromide-106-96-7." UGA Office of Research. [Link]
-
Environmental Protection Agency (EPA). "Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides." EPA.gov. [Link]
-
ACS Publications. "MSD's Process Safety Scale-Up Methodology for Pilot Plant Scale and Beyond." ACS.org. [Link]
Sources
- 1. Search Result [intlab.org]
- 2. Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate | Benchchem [benchchem.com]
- 3. 2153433-73-7_CAS号:2153433-73-7_(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol - 化源网 [chemsrc.com]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. research.uga.edu [research.uga.edu]
- 8. srinichem.com [srinichem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
